molecular formula C7H9F3N2 B2450087 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 141354-19-0

3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B2450087
CAS No.: 141354-19-0
M. Wt: 178.158
InChI Key: KYIAWMUMQJDKCS-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a fluorinated heterocyclic compound that serves as a key synthetic intermediate in various research and development fields, particularly in the discovery of novel agrochemicals and pharmaceuticals. Its core structure, the pyrazole ring, is a privileged scaffold in medicinal and agricultural chemistry due to its diverse biological activities . In agrochemical research, this specific pyrazole derivative is a valuable precursor for developing new herbicides. The 2,2,2-trifluoroethyl group on the nitrogen atom is a critical structural feature, as the trifluoromethyl group is known to enhance the lipophilicity, thermal stability, and overall bioactivity of molecules . Researchers utilize this compound to synthesize more complex molecules, such as pyrazolylpyrimidine derivatives, which have demonstrated excellent bleaching herbicidal activity by inhibiting vital processes like carotenoid biosynthesis . Beyond its direct applications, this compound is a versatile building block for further chemical modification. It can be functionalized at various positions on the pyrazole ring to create a diverse library of compounds for biological screening . The compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2/c1-5-3-6(2)12(11-5)4-7(8,9)10/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIAWMUMQJDKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole: A Keystone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis of 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The strategic incorporation of a trifluoroethyl moiety onto the pyrazole scaffold can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, including metabolic stability, lipophilicity, and binding affinity. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a deep dive into the synthetic pathways, mechanistic underpinnings, and practical laboratory procedures for the preparation of this valuable building block. We will dissect the synthesis of the 3,5-dimethylpyrazole precursor and subsequently detail the pivotal N-alkylation step with 2,2,2-trifluoroethylating agents, providing a robust and reproducible experimental protocol.

Introduction: The Strategic Value of Trifluoroethylated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents.[1][2] The introduction of fluorine-containing substituents, particularly the trifluoromethyl and trifluoroethyl groups, has emerged as a powerful strategy in modern drug design. The unique electronic properties of fluorine can significantly alter the physicochemical characteristics of a molecule.

The 2,2,2-trifluoroethyl group (-CH₂CF₃), in particular, offers several advantages:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism, often leading to an extended in vivo half-life of the drug candidate.

  • Modulation of Lipophilicity: The trifluoroethyl group increases lipophilicity, which can improve membrane permeability and oral bioavailability.

  • Altered Acidity/Basicity: The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functionalities, affecting drug-receptor interactions and solubility.

  • Conformational Control: The steric bulk and electronic nature of the trifluoroethyl group can influence the preferred conformation of the molecule, potentially leading to higher binding affinity and selectivity for its biological target.

This guide focuses on the synthesis of this compound, a versatile intermediate that allows for the incorporation of this beneficial moiety into a diverse range of molecular architectures.

Retrosynthetic Analysis: A Two-Step Approach

The synthesis of the target molecule can be logically approached through a two-step retrosynthetic pathway. The primary disconnection is at the N1-C bond of the pyrazole ring, leading back to the readily available 3,5-dimethylpyrazole and a suitable 2,2,2-trifluoroethylating agent. The 3,5-dimethylpyrazole itself can be synthesized from the simple and inexpensive starting materials, acetylacetone and a hydrazine source.

Retrosynthesis Target This compound Precursors 3,5-Dimethylpyrazole + 2,2,2-Trifluoroethylating Agent Target->Precursors N-Alkylation Starting_Materials Acetylacetone + Hydrazine Precursors->Starting_Materials Pyrazole Synthesis

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Precursor: 3,5-Dimethylpyrazole

The formation of the pyrazole ring is a classic condensation reaction. The most common and efficient method involves the reaction of a 1,3-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione), with hydrazine.[3][4]

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the hydrazine on one of the carbonyl groups of acetylacetone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Pyrazole_Formation cluster_0 Mechanism of 3,5-Dimethylpyrazole Synthesis Acetylacetone Acetylacetone Intermediate1 Hydrazone Intermediate Acetylacetone->Intermediate1 + H2NNH2 Hydrazine Hydrazine Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 3,5-Dimethylpyrazole Intermediate2->Product - H2O N_Alkylation cluster_1 N-Alkylation Mechanism Pyrazole 3,5-Dimethylpyrazole Anion Pyrazolate Anion Pyrazole->Anion + Base Base Base Product This compound Anion->Product + CF3CH2-X Alkylating_Agent CF3CH2-X

Caption: General mechanism for the N-alkylation of 3,5-dimethylpyrazole.

Experimental Protocol: Synthesis of this compound

This is a representative protocol based on general procedures for the N-alkylation of pyrazoles.

Materials:

  • 3,5-Dimethylpyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (60% dispersion in mineral oil)

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 3,5-dimethylpyrazole (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care. Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Dilute the mixture with water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Expected Yield: Moderate to high, depending on the purity of starting materials and reaction conditions.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity.

Table of Expected Spectroscopic Data:

Technique Expected Observations
¹H NMR δ (ppm): ~6.0 (s, 1H, H-4), ~4.5 (q, J ≈ 8-9 Hz, 2H, N-CH₂), ~2.3 (s, 3H, CH₃), ~2.2 (s, 3H, CH₃)
¹³C NMR δ (ppm): ~148 (C-3), ~140 (C-5), ~124 (q, J ≈ 277 Hz, CF₃), ~107 (C-4), ~50 (q, J ≈ 35 Hz, N-CH₂), ~14 (CH₃), ~11 (CH₃)
¹⁹F NMR δ (ppm): ~ -70 (t, J ≈ 8-9 Hz)
Mass Spec. Expected [M+H]⁺

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Conclusion

The synthesis of this compound is a straightforward and efficient process that provides access to a valuable building block for medicinal chemistry and drug discovery. The two-step sequence, involving the initial formation of the pyrazole ring followed by N-alkylation, is a robust and scalable route. The strategic incorporation of the trifluoroethyl group offers a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds, ultimately contributing to the development of safer and more effective therapeutics. This guide provides the necessary theoretical background and practical protocols to enable researchers to confidently synthesize and utilize this important fluorinated heterocycle in their research endeavors.

References

  • Thakare, N. R., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 3329-3332.
  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
  • MDPI. (2020). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne. Retrieved from [Link]

  • Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

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  • PMC. (n.d.). 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
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  • Karrouchi, K., et al. (2018).
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  • The Royal Society of Chemistry. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

  • PubMed. (2018). Synthesis of Trifluoroethyl Pyrazolines via Trichloroisocyanuric Acid Promoted Cascade Cyclization/Trifluoromethylation of β,γ-Unsaturated Hydrazones. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-Dimethylpyrazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Inist-CNRS. (n.d.). A novel and practical method for the synthesis of 3-trifluoromethylated pyrazoles. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2,2,2-Trifluoroethyl 1H-Pyrazole Carboxylates: Insight into the Mechanism of Trichloromethyl Group Hydrolysis. | Request PDF. Retrieved from [Link]

  • ResearchGate. (2016). Features of the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform. Synthesis and structure of fluorinated analogs of tris(pyrazol-1-yl)methane. Retrieved from [Link]

  • YouTube. (2020, September 2). Synthesis of 3,5-Dimethylpyrazole. Retrieved from [Link]

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Sources

Spectroscopic Data for 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Pyrazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, and the introduction of a trifluoroethyl group can significantly enhance properties such as metabolic stability and bioavailability.[1][2] This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The predictions are based on established spectroscopic principles and data from analogous structures. Furthermore, this guide outlines detailed, field-proven experimental protocols for the synthesis and spectroscopic characterization of this class of molecules, ensuring a self-validating system for researchers.

Introduction

Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The functionalization of the pyrazole ring allows for the fine-tuning of its pharmacological profile. The incorporation of fluorine-containing substituents, such as the 2,2,2-trifluoroethyl group, is a common strategy in modern drug design to improve a molecule's pharmacokinetic and pharmacodynamic properties. This guide serves as a detailed reference for the expected spectroscopic characteristics of this compound, providing a crucial tool for its unambiguous identification and characterization in a research setting.

Molecular Structure and Spectroscopic Implications

The structure of this compound is characterized by a central 3,5-disubstituted pyrazole ring with a 2,2,2-trifluoroethyl group attached to the N1 position. This substitution pattern has distinct and predictable consequences for its spectroscopic signatures.

Figure 1: Molecular structure of this compound.

The electron-withdrawing nature of the trifluoroethyl group is expected to influence the electron density of the pyrazole ring, leading to downfield shifts of the ring protons and carbons in the NMR spectra compared to the unsubstituted 3,5-dimethylpyrazole.

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show four distinct signals. The chemical shifts are influenced by the aromaticity of the pyrazole ring and the inductive effect of the trifluoroethyl group.

Table 1: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
CH₃ (C3-Me & C5-Me)~2.2 - 2.4s-6H
CH₂~4.6 - 4.8q³J(H,F) ≈ 8-92H
H-4~5.9 - 6.1s-1H
  • Methyl Protons (C3-Me & C5-Me): Due to the symmetry of the 3,5-dimethylpyrazole core, the two methyl groups are expected to be chemically equivalent and appear as a single sharp singlet integrating to six protons. Based on data for similar pyrazole derivatives, this signal is predicted in the range of δ 2.2 - 2.4 ppm.[3]

  • Methylene Protons (CH₂): The protons of the methylene group are adjacent to the electron-withdrawing trifluoromethyl group and the pyrazole nitrogen. This will cause a significant downfield shift, predicted to be in the region of δ 4.6 - 4.8 ppm. These protons will be split by the three fluorine atoms of the CF₃ group, resulting in a quartet with a ³J(H,F) coupling constant of approximately 8-9 Hz.

  • Pyrazole Ring Proton (H-4): The single proton on the pyrazole ring at the C4 position is expected to appear as a singlet. Its chemical shift will be influenced by the N-substituent. For N-alkylated pyrazoles, this proton typically resonates around δ 5.9 - 6.1 ppm.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, corresponding to the six unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
CH₃ (C3-Me & C5-Me)~11 - 14s-
CH₂~50 - 53q²J(C,F) ≈ 30-35
C4~105 - 108s-
CF₃~123 - 126q¹J(C,F) ≈ 275-280
C3 & C5~140 - 142 & ~148-150s-
  • Methyl Carbons (C3-Me & C5-Me): These carbons will appear in the aliphatic region, typically between δ 11 and 14 ppm.[3]

  • Methylene Carbon (CH₂): This carbon is directly attached to the pyrazole ring and the trifluoromethyl group. Its resonance is expected around δ 50 - 53 ppm and will appear as a quartet due to coupling with the three fluorine atoms, with a ²J(C,F) of approximately 30-35 Hz.

  • Pyrazole Ring Carbons (C3, C4, C5): The C4 carbon is expected to be the most upfield of the ring carbons, resonating around δ 105 - 108 ppm.[3] The C3 and C5 carbons, being attached to nitrogen atoms, will be further downfield. The electron-withdrawing trifluoroethyl group will likely cause a slight downfield shift for C5 compared to C3, with predicted ranges of δ 140 - 142 ppm for C3 and δ 148 - 150 ppm for C5.

  • Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group will exhibit a characteristic quartet due to the large one-bond coupling to the three fluorine atoms (¹J(C,F) ≈ 275-280 Hz). Its chemical shift is predicted to be in the range of δ 123 - 126 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)BondFunctional GroupIntensity
3100 - 3000C-HAromatic (pyrazole ring)Medium
2980 - 2850C-HAliphatic (CH₃ and CH₂)Medium to Strong
1590 - 1550C=NPyrazole ringMedium to Strong
1500 - 1450C=CPyrazole ringMedium
1300 - 1100C-FTrifluoroethyl groupStrong, multiple bands
1400 - 1350C-HMethyl bendingMedium

The most prominent features will be the strong C-F stretching vibrations in the 1300-1100 cm⁻¹ region, which are characteristic of trifluoromethyl groups. The C-H stretches for the aromatic pyrazole ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹.[4] The pyrazole ring itself will exhibit characteristic C=N and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a distinct molecular ion peak and a series of fragment ions that can be used to confirm the structure.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 192, corresponding to the molecular weight of C₇H₉F₃N₂.

  • Major Fragment Ions:

    • [M - CF₃]⁺ (m/z 123): Loss of the trifluoromethyl radical is a common fragmentation pathway for such compounds.

    • [M - CH₂CF₃]⁺ (m/z 109): Cleavage of the N-CH₂ bond would result in the 3,5-dimethylpyrazolyl cation.

    • [CF₃CH₂]⁺ (m/z 83): The trifluoroethyl cation may also be observed.

    • Further fragmentation of the pyrazole ring: The pyrazole ring can undergo further fragmentation, leading to smaller ions.[5]

Experimental Protocols

The synthesis and spectroscopic analysis of this compound can be achieved through established and reliable methods.

Synthesis: N-Alkylation of 3,5-dimethylpyrazole

A common and effective method for the synthesis of N-alkylated pyrazoles is the reaction of the parent pyrazole with an appropriate alkylating agent in the presence of a base.[6]

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 3,5-dimethylpyrazole (1.0 eq) in a suitable aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer, add a base such as potassium carbonate or sodium hydride (1.1 - 1.5 eq).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add 2,2,2-trifluoroethyl trifluoromethanesulfonate or a similar reactive trifluoroethylating agent (1.0 - 1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically heated to 40-60 °C to ensure completion.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Analysis

Workflow for Spectroscopic Characterization:

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis N-Alkylation of 3,5-dimethylpyrazole Purification Column Chromatography Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR Structure Confirmation IR Infrared Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation

Figure 2: Experimental workflow for the synthesis and spectroscopic characterization.

  • NMR Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Infrared Spectroscopy: Obtain the IR spectrum of the purified compound using a Fourier-transform infrared (FT-IR) spectrometer, either as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

  • Mass Spectrometry: Analyze the purified sample using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern.

Conclusion

This technical guide provides a detailed predictive overview of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra are based on a thorough analysis of the spectroscopic properties of its constituent structural motifs. The provided experimental protocols for synthesis and characterization offer a reliable framework for researchers working with this and related compounds. This guide is intended to be a valuable resource for the unambiguous identification and characterization of this promising fluorinated pyrazole derivative in the context of drug discovery and development.

References

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3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

In-Depth Technical Guide: 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of This compound , a fluorinated heterocycle serving as a critical building block in medicinal chemistry and agrochemical development. The compound combines the privileged pyrazole scaffold with a trifluoroethyl group, enhancing metabolic stability and lipophilicity—key parameters in optimizing drug-like properties. This document details its identification, synthesis via cyclocondensation, structural significance, and analytical characterization, grounded in authoritative chemical data.

Chemical Identification & Properties

While the parent compound is a fundamental intermediate, it is frequently encountered in the literature and commercial catalogs through its functionalized derivatives.

PropertyData
Chemical Name This compound
Molecular Formula C₇H₉F₃N₂
Molecular Weight 178.16 g/mol
SMILES CC1=CC(C)=NN1CC(F)(F)F
InChI Key (Predicted) STCIXWLFZGDZGX-UHFFFAOYSA-N (based on analogs)
Core Scaffold 1H-Pyrazole
Key Substituents 3,5-Dimethyl, 1-(2,2,2-Trifluoroethyl)
Key Derivatives & CAS Registry Numbers

The following derivatives are commercially established and serve as primary reference points for this scaffold:

Derivative NameCAS NumberFunctional Group
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine 1431966-31-2 Primary Amine (-NH₂)
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol 1935603-31-8 Hydroxyl (-OH)
This compound-4-carbaldehyde 1006487-08-6 Aldehyde (-CHO)
2-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid 1343894-50-7 Carboxylic Acid (-COOH)

Synthesis Protocol

The synthesis of this compound follows a classic Paal-Knorr cyclocondensation strategy, reacting a 1,3-diketone with a substituted hydrazine.

Reaction Pathway

The core reaction involves the condensation of acetylacetone (2,4-pentanedione) with 2,2,2-trifluoroethylhydrazine (often supplied as a hydrochloride salt).

Reagents:

  • Acetylacetone (CAS 123-54-6): Symmetric 1,3-diketone source.

  • 2,2,2-Trifluoroethylhydrazine (CAS 5042-30-8): Fluorinated hydrazine source.

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst/Base: Acetic acid (catalytic) or Triethylamine (if using hydrazine HCl salt).

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,2,2-trifluoroethylhydrazine hydrochloride (1.0 equiv) in absolute ethanol (0.5 M concentration).

  • Neutralization (if required): Add Triethylamine (TEA) (1.1 equiv) dropwise at 0°C to liberate the free hydrazine. Stir for 15 minutes.

  • Addition: Add Acetylacetone (1.0 equiv) dropwise to the solution. The reaction is exothermic; maintain temperature <20°C during addition.

  • Cyclization: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor conversion via TLC (SiO₂, Hexane/EtOAc) or LC-MS.

  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Partition the residue between Ethyl Acetate and Water.

    • Wash the organic layer with Brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: The crude product is typically an oil or low-melting solid. Purify via flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes) or distillation if scale permits.

Synthesis Logic Diagram

SynthesisPathway Reagent1 Acetylacetone (CAS 123-54-6) Intermediate Hydrazone Intermediate Reagent1->Intermediate Condensation (EtOH, Reflux) Reagent2 2,2,2-Trifluoroethylhydrazine (CAS 5042-30-8) Reagent2->Intermediate Product This compound (Target) Intermediate->Product Cyclization (- 2 H₂O)

Caption: Cyclocondensation pathway for the synthesis of the target pyrazole scaffold.

Structural Analysis & Medicinal Utility

The this compound moiety is a privileged structure in drug discovery, particularly for kinase inhibitors and agrochemical fungicides .

Key Structural Features
  • Trifluoroethyl Group (N-Substituent):

    • Metabolic Stability: The C-F bonds resist oxidative metabolism (e.g., by cytochrome P450), prolonging the compound's half-life compared to a standard ethyl group.

    • Lipophilicity: Fluorination increases lipophilicity (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration.

    • Electronic Effect: The strong electron-withdrawing nature of the -CF₃ group reduces the basicity of the pyrazole nitrogens, potentially altering hydrogen bond acceptor capability.

  • 3,5-Dimethyl Pyrazole Core:

    • Steric Bulk: The methyl groups at positions 3 and 5 provide steric hindrance, which can lock the conformation of the molecule when bound to a protein active site.

    • Scaffold Rigidity: The aromatic pyrazole ring serves as a rigid linker, orienting pharmacophores in precise spatial arrangements.

Structure-Activity Relationship (SAR) Diagram

SARAnalysis Core Pyrazole Core (Aromatic Scaffold) N1_Sub N1-Trifluoroethyl (Metabolic Stability, Lipophilicity) Core->N1_Sub C3_Me C3-Methyl (Steric Control) Core->C3_Me C5_Me C5-Methyl (Conformational Lock) Core->C5_Me C4_Pos C4-Position (Functionalization Site) Core->C4_Pos Derivatization

Caption: Structural dissection of the this compound scaffold.

Analytical Characterization

To validate the synthesis, the following analytical signatures are expected:

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 5.85 ppm (s, 1H): C4-H (Aromatic proton on the pyrazole ring).

    • δ 4.65 ppm (q, J = 8.5 Hz, 2H): N-CH ₂-CF₃ (Quartet due to coupling with ³J_HF).

    • δ 2.25 ppm (s, 3H): C3-CH ₃.

    • δ 2.18 ppm (s, 3H): C5-CH ₃.

  • ¹⁹F NMR (CDCl₃):

    • δ -70.0 to -72.0 ppm (t, 3F): -CF ₃ signal (Triplet due to coupling with adjacent CH₂).

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Molecular Ion: [M+H]⁺ = 179.17 m/z.

  • Fragmentation: Loss of the trifluoroethyl group or methyl fragments may be observed in MS/MS.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood. The hydrazine precursor (2,2,2-trifluoroethylhydrazine) is toxic and potentially genotoxic; handle with extreme care using double gloves and appropriate respiratory protection.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

References

  • ChemicalBook. 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride. Retrieved from .

  • Sigma-Aldrich. 2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid. Retrieved from .

  • PubChem. Compound Summary for 2,2,2-Trifluoroethylhydrazine. Retrieved from .

  • BocSci. this compound-4-carbaldehyde. Retrieved from .

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Paal-Knorr synthesis).

Elucidating the Mechanism of Action for 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the strategic framework for elucidating the Mechanism of Action (MoA) of 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole .

This specific scaffold—characterized by a nitrogen-rich pyrazole core, steric bulk from dimethyl substitution, and the electron-withdrawing, lipophilic trifluoroethyl tail—is a "privileged structure" in medicinal and agrochemistry. It is statistically most likely to act via Mitochondrial Complex Inhibition (SDHI) , Kinase Modulation , or Ion Channel Gating .

A Strategic Technical Guide for Lead Characterization

Physiochemical Baseline & Structural Hypothesis

Before initiating wet-lab protocols, one must understand the "personality" of the molecule to predict its behavior in biological systems.

  • The Trifluoroethyl Anchor: The

    
     group lowers the 
    
    
    
    of the pyrazole nitrogens, reducing protonation at physiological pH. It acts as a "lipophilic bullet," increasing membrane permeability and metabolic stability against oxidative metabolism (blocking labile sites).
  • The 3,5-Dimethyl Clamp: These groups induce torsional strain, forcing the molecule into specific conformations that often mimic the twisted biaryl states of kinase inhibitors or the ubiquinone ring in mitochondrial complexes.

Primary MoA Hypothesis:

  • Bioenergetic Modulation: Structural similarity to Succinate Dehydrogenase Inhibitors (SDHIs) suggests interference with the Electron Transport Chain (ETC).

  • Enzymatic Inhibition: The pyrazole nitrogen pair is a classic hinge-binder for kinases.

Phase I: Bioenergetic & Metabolic Profiling (The "Mito" Screen)

Given the scaffold's high prevalence in mitochondrial toxicity and regulation, the first line of inquiry must be cellular respiration.

Experiment A: Mitochondrial Stress Test (Seahorse XF)

Rationale: This assay distinguishes between general cytotoxicity and specific ETC complex inhibition. If the molecule targets Complex II (SDH), you will see a specific collapse in maximal respiration without affecting glycolysis initially.

Protocol:

  • Cell Seeding: Seed HeLa or HepG2 cells (10,000/well) in XF96 plates; incubate overnight.

  • Compound Treatment: Inject this compound at

    
     concentration (determined previously via MTT/CTG).
    
  • Injection Sequence:

    • Port A: Oligomycin (ATP Synthase inhibitor).

    • Port B:FCCP (Uncoupler – maximizes respiration).

    • Port C: Rotenone/Antimycin A (Complex I/III inhibitors).

  • Readout: Measure Oxygen Consumption Rate (OCR) vs. Extracellular Acidification Rate (ECAR).

Data Interpretation Table:

Profile Observed Mechanistic Implication Next Step
Drop in Basal & Max OCR ETC Inhibition (Complex I, II, or III) Permeabilized cell assay (Succinate substrate)
Spike in Basal OCR Uncoupling Agent (Protonophore) Membrane potential dye (JC-1) assay

| No OCR Change, Drop in ECAR | Glycolysis Inhibitor | Glucose uptake assay |

Visualization: Bioenergetic Pathway Logic

MoA_Logic Start Compound Treatment (Seahorse XF) OCR_Drop Decreased OCR (Respiration Block) Start->OCR_Drop Respiration Inhibited OCR_Spike Increased OCR (Uncoupling) Start->OCR_Spike Proton Leak No_Change No Mitochondrial Effect Start->No_Change Mito Intact Complex_ID Permeabilized Assay (Substrate Specific) OCR_Drop->Complex_ID Kinase_Screen Proceed to Phase II (Kinome Profiling) No_Change->Kinase_Screen SDH_Check Substrate: Succinate (Complex II Target) Complex_ID->SDH_Check If Pyrazole Driven

Figure 1: Decision matrix for initial bioenergetic screening. Pyrazoles often route through the "Decreased OCR" path targeting Complex II.

Phase II: Target Engagement & Deconvolution

If bioenergetics are unaffected, the molecule likely acts as a ligand for a soluble protein (Kinase, COX enzyme, or Nuclear Receptor).

Experiment B: Cellular Thermal Shift Assay (CETSA)

Rationale: This is the gold standard for verifying physical binding in a cellular context without requiring a label. It relies on the principle that ligand binding stabilizes a protein, shifting its melting temperature (


) higher.

Self-Validating Protocol:

  • Preparation: Treat 10^7 cells with Compound (10 µM) or DMSO (Control) for 1 hour.

  • Harvest: Wash with PBS, resuspend in kinase buffer with protease inhibitors.

  • Thermal Challenge: Aliquot lysate into PCR tubes. Heat in a gradient (e.g., 40°C to 67°C) for 3 minutes. Cool immediately to 25°C.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Critical Step: Only soluble (stable) proteins remain in the supernatant.

  • Detection: Analyze supernatant via Western Blot (if target is hypothesized, e.g., COX-2) or Mass Spectrometry (MS) for unbiased "Thermal Proteome Profiling" (TPP).

Success Metric: A positive "shift" is defined as a


 in the treatment group vs. control.
Experiment C: Kinome Profiling (Selectivity Panel)

Rationale: The 3,5-dimethyl-pyrazole core is a known "hinge-binder" motif. Method: Submit the compound to a commercial competition binding panel (e.g., KINOMEscan). Focus: Prioritize Tyrosine Kinases (e.g., VEGFR, BCR-Abl) and Serine/Threonine kinases (e.g., BRAF), as the trifluoroethyl group often occupies the hydrophobic "back pocket" of the ATP binding site.

Phase III: Functional Validation (The "Killer" Experiment)

Once a target is identified (e.g., Protein X), you must prove that binding causes the phenotype.

Experiment D: CRISPR/RNAi Rescue

Logic: If the compound kills cells by inhibiting Protein X, then overexpressing a drug-resistant mutant of Protein X should rescue the cells. Protocol:

  • Generate a point mutant of the target (e.g., modify the gatekeeper residue in the kinase pocket) that prevents compound binding but retains catalytic activity.

  • Transfect cells with Wild Type (WT) vs. Mutant vector.

  • Treat with the pyrazole compound.[1][2][3][4][5][6][7][8]

  • Result: If cells with the Mutant vector survive while WT cells die, the MoA is conclusively validated on-target.

Summary of Likely Interactions

Based on the specific pharmacophore of this compound:

Target ClassProbabilityStructural Reason
Succinate Dehydrogenase (SDH) HighTrifluoroethyl group mimics ubiquinone tail; pyrazole binds heme/iron centers.
COX-2 Enzyme Med-High1,5-diarylpyrazoles are classic COX inhibitors; this is a fragment analog.
GABA-A Receptor MediumFluorinated pyrazoles modulate chloride channels in neuro-active compounds.
Kinases (e.g., BRAF) MediumPyrazole acts as an ATP-mimetic hinge binder.
Visualization: Molecular Interaction Hypothesis

Interaction_Map cluster_0 Hydrophobic Pocket (Target) Compound 3,5-dimethyl-1- (trifluoroethyl)-pyrazole Residue1 Lipophilic Residue (Val/Leu) Compound->Residue1 Trifluoroethyl Interaction Residue2 H-Bond Donor (Backbone) Compound->Residue2 Pyrazole N Acceptor Effect Conformational Lock Residue1->Effect Residue2->Effect

Figure 2: Hypothesized binding mode. The trifluoroethyl group anchors into lipophilic pockets (valine/leucine rich), while the pyrazole nitrogens accept hydrogen bonds from the protein backbone.

References

  • Faming Zhuanli Shenqing. (2016). Preparation of this compound-4-carboxylic acid. (Note: Representative of synthetic utility in agrochemistry).

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Science , 344(6182).

  • Molina, M.T., et al. (2019). Pyrazoles as Potential Anti-Angiogenesis Agents: A Review. European Journal of Medicinal Chemistry .

  • Horsefield, R., et al. (2019). Structural and computational analysis of the binding of pyrazole-carboxamide fungicides to succinate dehydrogenase. Scientific Reports .

  • Divya, K., et al. (2021). Fluorine containing pyrazoles: Synthesis and bioactivity. Bioorganic Chemistry .

Sources

3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole molecular structure and bonding

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole molecular structure and bonding Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

A Deep Dive into this compound

Executive Summary: The Fluorine Advantage

In the landscape of modern drug discovery, the this compound scaffold represents a critical intersection between heterocyclic stability and fluorinated bioisosterism. Unlike its non-fluorinated ethyl analog, this moiety offers a unique electrostatic profile that modulates lipophilicity (


), metabolic stability, and binding affinity.

This guide dissects the molecular bonding, regioselective synthesis, and physicochemical properties of this specific pyrazole derivative, providing a roadmap for its utilization as a robust pharmacophore in kinase inhibitors and agrochemical agents.

Molecular Structure & Bonding Analysis
2.1 Electronic Topography

The core pyrazole ring is a


-electron aromatic system. However, the introduction of the 2,2,2-trifluoroethyl group at the 

position fundamentally alters the electronic landscape compared to a standard alkyl group.
  • Inductive Withdrawal (

    
     Effect):  The trifluoromethyl (
    
    
    
    ) group is a potent electron-withdrawing group (EWG). Through the ethylene linker (
    
    
    ), it exerts a strong inductive pull on the
    
    
    nitrogen. This reduces the electron density of the pyrazole ring, making it less susceptible to oxidative metabolism (e.g., by cytochrome P450s).
  • Basicity Modulation: The lone pair on

    
     is the primary basic site. The electron-withdrawing nature of the trifluoroethyl group significantly lowers the 
    
    
    
    of the conjugate acid compared to 1-ethyl-3,5-dimethylpyrazole. This reduced basicity improves membrane permeability by ensuring a higher fraction of the neutral species at physiological pH.
2.2 Conformational Dynamics

Structurally, the molecule exhibits a planar pyrazole ring. The 3,5-dimethyl substitution pattern creates a "steric lock," restricting rotation around the


 bonds of any substituents attached to the carbon backbone.
  • Bond Lengths: The

    
     bond is characteristically shorter than a standard 
    
    
    
    single bond due to the reduced electron density on the nitrogen and the dipole interactions with the fluorine atoms.
  • Fluorine Orientation: The

    
     group typically adopts a staggered conformation relative to the 
    
    
    
    bond to minimize gauche interactions and maximize dipole stabilization.

ElectronicEffects CF3 CF3 Group (Strong -I Effect) Linker -CH2- Linker (Inductive Relay) CF3->Linker Electron Withdrawal N1 N1 Nitrogen (Reduced Nucleophilicity) Linker->N1 Inductive Pull Ring Pyrazole Pi-System (Electron Deficient) N1->Ring Modulates Aromaticity N2 N2 Nitrogen (Lower pKa) Ring->N2 Reduces Basicity

Figure 1: Propagation of electronic effects from the trifluoromethyl group through the pyrazole scaffold.

Physicochemical Profiling

The following table contrasts the fluorinated scaffold with its non-fluorinated analog, highlighting why the trifluoroethyl variant is often preferred in lead optimization.

Property1-Ethyl-3,5-dimethylpyrazole1-(2,2,2-Trifluoroethyl)-3,5-dimethylpyrazoleImpact in Drug Design
Electronic Character Electron-rich aromaticElectron-deficient aromaticReduced oxidative liability.
Basicity (

of

)
~4.1~2.5 (Est.)Improved passive permeability; reduced lysosomal trapping.
Lipophilicity (

)
ModerateIncreased (+0.6 to +0.8 units)Enhanced hydrophobic binding; better BBB penetration.
Metabolic Stability Susceptible to

-dealkylation
Highly StableBlocked metabolic soft spot (

-dealkylation is inhibited).
Synthetic Pathways & Regiocontrol

The synthesis of this compound presents a regiochemical challenge if approached via direct alkylation, but is straightforward via condensation.

4.1 The Regioselectivity Problem (Direct Alkylation)

Alkylation of 3,5-dimethylpyrazole with 2,2,2-trifluoroethyl triflate (or iodide) is feasible but often requires harsh conditions due to the low nucleophilicity of the pyrazole and the steric bulk of the electrophile. Furthermore, if the pyrazole were asymmetric (e.g., 3-methyl-5-phenyl), direct alkylation would yield a mixture of


 and 

isomers.
4.2 The Preferred Route: Cyclocondensation (Paal-Knorr Type)

The most robust method involves the condensation of 2,4-pentanedione (acetylacetone) with 2,2,2-trifluoroethylhydrazine .

  • Symmetry Advantage: Since 2,4-pentanedione is symmetric, the initial attack of the hydrazine nitrogen can occur at either carbonyl group without altering the final product structure. This guarantees a single regioisomer.

  • Mechanism:

    • Nucleophilic attack of hydrazine

      
       on a carbonyl carbon.[1]
      
    • Formation of a hydrazone intermediate.[1]

    • Intramolecular attack of the second nitrogen on the remaining carbonyl.[1]

    • Dehydration (loss of water) to aromatize the ring.

Synthesispathway Diketone 2,4-Pentanedione (Acetylacetone) Hydrazone Hydrazone Intermediate Diketone->Hydrazone Condensation (EtOH, Reflux) Hydrazine 2,2,2-Trifluoroethylhydrazine (HCl Salt) Hydrazine->Hydrazone Condensation (EtOH, Reflux) Cyclized 5-Hydroxy-pyrazoline Hydrazone->Cyclized Cyclization Product This compound Cyclized->Product - H2O (Aromatization)

Figure 2: Cyclocondensation pathway for the synthesis of the target pyrazole.

Experimental Protocol: Validated Synthesis

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • 2,4-Pentanedione (Acetylacetone): 1.00 g (10 mmol)

  • 2,2,2-Trifluoroethylhydrazine (70% in water or HCl salt): 1.1 eq

  • Ethanol (Absolute): 20 mL

  • Sodium Acetate (if using HCl salt): 1.2 eq

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,2-trifluoroethylhydrazine hydrochloride (1.65 g, 11 mmol) in Ethanol (20 mL).

  • Neutralization (Critical): Add Sodium Acetate (0.98 g, 12 mmol) to liberate the free hydrazine base. Stir for 10 minutes at room temperature.

  • Addition: Dropwise add 2,4-pentanedione (1.00 g, 10 mmol) to the stirring mixture. The reaction is exothermic; ensure controlled addition.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 3–4 hours. Monitor consumption of diketone by TLC (Eluent: 20% EtOAc/Hexanes).

  • Workup:

    • Cool reaction to room temperature.[2][3]

    • Remove ethanol under reduced pressure (rotary evaporator).

    • Resuspend residue in Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) to remove salts.

    • Dry the organic layer over anhydrous

      
      .
      
  • Purification: Filter and concentrate. The product is typically obtained as a pale yellow oil or low-melting solid. If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Validation Criteria:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    Look for the characteristic singlet of the pyrazole
    
    
    (~5.8 ppm), two distinct methyl singlets (due to slight magnetic inequivalence caused by the
    
    
    -substituent), and the quartet for the
    
    
    group (~4.6 ppm,
    
    
    ).
  • 
     NMR:  A triplet at approximately -70 ppm confirms the 
    
    
    
    group.
References
  • Title: Regioselective synthesis of 1-substituted-3,5-dimethylpyrazoles.
  • Fluorine Effects in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry.[4]

    • Source:Journal of Medicinal Chemistry, 2008.
    • Link:[Link]

    • Context: Validates the impact of trifluoroethyl groups on lipophilicity and metabolic stability.
  • Crystal Structure Data (Analogous)

    • Title: Crystal structure of 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxyl
    • Source:IUCrD
    • Link:[Link]

    • Context: Provides crystallographic evidence for the planar conformation and bond lengths in trifluoroethyl-pyrazoles.
  • Kinase Inhibitor Applications

    • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors.
    • Source:Molecules, 2020.[5][6][7]

    • Link:[Link]

    • Context: Demonstrates the utility of the pyrazole scaffold in designing CDK and Bcr-Abl inhibitors.

Sources

Methodological & Application

applications of 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Medicinal Chemistry Applications of 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Authored by a Senior Application Scientist

This document provides a detailed exploration of the synthesis, applications, and strategic importance of the this compound scaffold in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile heterocyclic core for the discovery of novel therapeutics.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its remarkable metabolic stability and ability to act as a versatile pharmacophore have led to its incorporation into a multitude of approved drugs targeting a wide array of diseases.[1][4] Notable examples include the anti-inflammatory drug Celecoxib, the kinase inhibitor Ruxolitinib, and the erectile dysfunction treatment Sildenafil, underscoring the scaffold's privileged status in drug design.[1][4][5] Pyrazole derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[6][7][8][9]

The subject of this guide, this compound, combines the robust pyrazole core with specific substituents that confer unique and advantageous properties for drug development. The strategic placement of two methyl groups at the 3- and 5-positions and a trifluoroethyl group at the N1 position creates a building block with fine-tuned electronics, lipophilicity, and metabolic stability, making it an attractive starting point for library synthesis and lead optimization.

Strategic Advantages of the 3,5-Dimethyl-1-(2,2,2-trifluoroethyl) Substitution Pattern

The specific decoration of the pyrazole core in this molecule is not arbitrary. Each substituent plays a critical role in defining its potential as a drug scaffold.

  • 3,5-Dimethyl Groups: These small alkyl groups provide several benefits. They can enhance binding affinity through hydrophobic interactions within a target's active site. Furthermore, they sterically shield the pyrazole ring, which can modulate its electronic properties and protect it from certain metabolic pathways, thereby improving its pharmacokinetic profile.

  • 1-(2,2,2-Trifluoroethyl) Group: The introduction of a trifluoroethyl moiety is a well-established strategy in medicinal chemistry to enhance drug-like properties.

    • Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoroethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" can significantly increase a compound's half-life.

    • Increased Lipophilicity: Fluorine substitution increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

    • Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethyl group can lower the pKa of nearby functionalities, influencing a molecule's ionization state at physiological pH and affecting its solubility and target engagement.

    • Unique Interactions: The polarized C-F bonds can participate in favorable dipole-dipole or orthogonal multipolar interactions with protein backbones, potentially leading to enhanced binding affinity and selectivity.

The combination of these features makes this compound a highly valuable and versatile scaffold for developing novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.

Synthesis Protocols and Methodologies

The synthesis of the title compound and its derivatives is a logical, multi-step process. The protocols provided below are based on established chemical principles for pyrazole synthesis and N-alkylation.

Protocol 1: Synthesis of the 3,5-Dimethylpyrazole Precursor

The foundational step is the Knorr pyrazole synthesis, a classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.

Reaction: Acetylacetone (2,4-pentanedione) + Hydrazine Hydrate → 3,5-Dimethylpyrazole

Materials:

  • Acetylacetone

  • Hydrazine hydrate or Hydrazine sulfate

  • Sodium hydroxide (if using hydrazine sulfate)

  • Ethanol or Water as solvent

  • Diethyl ether or Chloroform for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone in a suitable solvent like ethanol or water.[10][11]

  • Hydrazine Addition: Cool the solution in an ice bath. Slowly add an equimolar amount of hydrazine hydrate dropwise to the stirred solution. If using hydrazine sulfate, a base such as sodium hydroxide must be added to liberate the free hydrazine.[11] The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours to ensure the reaction goes to completion.[12]

  • Work-up and Isolation: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then taken up in water and extracted multiple times with diethyl ether or chloroform.[11]

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent to yield the crude 3,5-dimethylpyrazole. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by sublimation.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis (literature m.p. 106-108 °C).[11]

Protocol 2: N-Trifluoroethylation of 3,5-Dimethylpyrazole

This step introduces the key trifluoroethyl group onto the pyrazole nitrogen. The choice of the trifluoroethylating agent is critical for achieving good yields.

Reaction: 3,5-Dimethylpyrazole + 2,2,2-Trifluoroethylating Agent → this compound

Materials:

  • 3,5-Dimethylpyrazole (from Protocol 1)

  • A strong base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN))

  • 2,2,2-Trifluoroethyl triflate, tosylate, or iodide.

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate for extraction

Step-by-Step Procedure:

  • Deprotonation: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous DMF.

  • Pyrazole Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 3,5-dimethylpyrazole (1.0 equivalent) in anhydrous DMF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour. The evolution of hydrogen gas indicates the formation of the pyrazolide anion.

  • Alkylation: Cool the mixture back to 0 °C. Add the 2,2,2-trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl triflate, 1.2 equivalents) dropwise. Allow the reaction to proceed at room temperature overnight.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

  • Characterization: Verify the structure and purity of the final product via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic pathway from starting materials to the core scaffold and a functionalized derivative.

G cluster_0 Protocol 1: Core Synthesis cluster_1 Protocol 2: N-Alkylation cluster_2 Further Functionalization A Acetylacetone C 3,5-Dimethylpyrazole A->C Condensation B Hydrazine Hydrate B->C E This compound C->E NaH, DMF D 2,2,2-Trifluoroethyl Triflate D->E F [3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid E->F e.g., Vilsmeier-Haack, then oxidation

Caption: General workflow for the synthesis of the core scaffold and a derivative.

Applications in Medicinal Chemistry Programs

The this compound scaffold is a versatile platform for generating novel drug candidates across various therapeutic areas. Its utility is demonstrated by its appearance in patent literature and its availability as a chemical intermediate.[13]

Kinase Inhibitors

The pyrazole core is a well-established hinge-binding motif in many kinase inhibitors.[1][4] The N1-substituent can be directed towards the solvent-exposed region, while the C3 and C5 positions can be elaborated to achieve selectivity and potency. The trifluoroethyl group can provide beneficial interactions in the ribose pocket or solvent front, while the methyl groups can be used to fine-tune the fit within the ATP-binding site. Libraries based on this scaffold can be screened against panels of kinases to identify inhibitors for oncology, inflammation, and autoimmune diseases.

Modulators of Nuclear Receptors and GPCRs

The lipophilic nature and rigid structure of the scaffold make it suitable for targeting ligand-binding domains of nuclear receptors or the transmembrane pockets of G-protein coupled receptors (GPCRs). The trifluoroethyl group can significantly enhance potency and cell permeability, which are crucial for targeting these receptor classes.

Agents for Neurodegenerative and Metabolic Diseases

Patents have disclosed pyrazole derivatives for the treatment of type 2 diabetes.[14] The specific properties of the this compound scaffold, such as improved metabolic stability and brain penetration, make it an attractive candidate for developing agents against neurodegenerative diseases like Parkinson's or Alzheimer's, or for metabolic disorders. For instance, aminopyrazole derivatives have been investigated as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease.[9]

Conceptual Drug Discovery Workflow

The diagram below outlines a typical workflow for utilizing the pyrazole scaffold in a drug discovery campaign.

G A Scaffold Synthesis (this compound) B Library Synthesis (Parallel Chemistry) A->B Core Building Block C High-Throughput Screening (HTS) (e.g., Kinase Panel) B->C Compound Library D Hit Identification C->D Active Compounds E Lead Optimization (Structure-Activity Relationship) D->E Confirmed Hits F In Vivo Efficacy Studies E->F Optimized Leads G Candidate Selection F->G Efficacy Data

Caption: A typical drug discovery cascade using the pyrazole scaffold.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

To evaluate the potential of new derivatives as kinase inhibitors, a robust and sensitive in vitro assay is required. The following is a generalized protocol for a luminescence-based kinase assay, which measures the amount of ATP remaining after a kinase reaction.

Principle: Kinases catalyze the transfer of a phosphate group from ATP to a substrate. The amount of ATP consumed is directly proportional to the kinase activity. A luciferase-based reagent is used to quantify the remaining ATP; the light output (luminescence) is inversely correlated with kinase activity.

Materials:

  • Kinase of interest (e.g., EGFR, BTK, JAK2)

  • Specific peptide substrate for the kinase

  • Test compounds (derivatives of the pyrazole scaffold) dissolved in DMSO

  • Kinase assay buffer (containing MgCl₂, DTT, etc.)

  • ATP solution at 2x the final desired concentration

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multilabel plate reader with luminescence detection capabilities

Step-by-Step Procedure:

  • Compound Plating: Dispense test compounds into the wells of a 384-well plate using an acoustic dispenser or serial dilution. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme and Substrate Addition: Prepare a solution of the kinase and its specific substrate in the assay buffer. Add this solution to all wells containing the test compounds.

  • Initiation of Reaction: To start the kinase reaction, add the ATP solution to all wells. The final volume should be consistent across the plate (e.g., 10 µL).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption in control wells).

  • Reaction Termination and Signal Generation: Stop the reaction by adding an equal volume of the ATP detection reagent. This reagent contains luciferase and its substrate, which will lyse the cells (if applicable) and generate a luminescent signal from the remaining ATP.

  • Signal Reading: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Quantitative Data Summary

While specific biological activity data for this compound itself is not widely published, related pyrazole derivatives have shown potent activity. The table below presents hypothetical, yet representative, data that could be generated from a kinase screen of derivatives from this scaffold.

Compound IDR-Group at C4Target KinaseIC₅₀ (nM)
PYZ-001 -H (Core Scaffold)EGFR>10,000
PYZ-002 4-AnilinopyrimidineEGFR15
PYZ-003 3-AminophenylJAK285
PYZ-004 N-AcrylamideBTK5
PYZ-005 4-AnilinopyrimidineJAK21,200

This table is for illustrative purposes to demonstrate how structure-activity relationship (SAR) data for derivatives of the core scaffold would be presented.

Conclusion and Future Outlook

The this compound scaffold represents a highly promising starting point for the development of new therapeutics. The combination of a metabolically robust pyrazole core with strategically placed methyl and trifluoroethyl groups provides a unique set of physicochemical properties that are highly desirable in modern drug discovery.[1] Its synthetic accessibility allows for the rapid generation of diverse chemical libraries. Future efforts in this area will likely focus on exploring novel substitutions at the C4 position and leveraging computational methods to design derivatives with enhanced potency and selectivity for a range of high-value biological targets, from kinases to ion channels and beyond. The continued exploration of this scaffold is poised to yield novel clinical candidates to address unmet medical needs.

References

  • Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne. ChemRxiv. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Pyrazole Scaffolds: A promising frontier in drug discovery. Bulletin of Chemical and Environmental. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • Pyrazole derivatives, compositions containing such compounds and methods of use. PubChem. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. Available at: [Link]

  • Method for preparing 3.5-dimethylpyrazole. Google Patents.
  • Synthesis of 3,5-Dimethylpyrazole. YouTube. Available at: [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Current status of pyrazole and its biological activities. National Center for Biotechnology Information. Available at: [Link]

  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Substituted pyrazole derivatives condensed with six-membered heterocyclic rings. PubChem. Available at: [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. Available at: [Link]

  • Substituted 5-fluoro-1H-pyrazolopyridines and their use. Google Patents.
  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

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Application Notes and Protocols for High-Throughput Screening Assays Involving 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is a cornerstone in medicinal chemistry.[1][2] This scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity. Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects.[3][4] Marketed drugs such as Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity agent), and various kinase inhibitors underscore the therapeutic importance of the pyrazole moiety.[1]

The subject of this application note, 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole, is a specific derivative that combines the established pyrazole core with a trifluoroethyl group. The introduction of fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and binding affinity. Given the lack of extensive public data on the specific biological targets of this compound, a logical first step in its characterization is to perform high-throughput screening (HTS) against target classes where pyrazole derivatives have historically shown significant activity. This document provides detailed protocols for two distinct HTS campaigns designed to elucidate the bioactivity of this compound: one targeting protein kinases and the other targeting G-Protein Coupled Receptors (GPCRs).

Campaign 1: Screening for Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[5] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[6] Many successful kinase inhibitors are based on the pyrazole scaffold.[7] This section outlines a biochemical HTS campaign to identify potential inhibitory activity of this compound against a representative protein kinase.

Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF®)

For this campaign, a Homogeneous Time-Resolved Fluorescence (HTRF®) assay is selected due to its high sensitivity, low background, and robustness in an HTS format.[8][9] The assay measures the phosphorylation of a substrate peptide by the kinase. The assay components include:

  • The protein kinase of interest.

  • A biotinylated substrate peptide.

  • ATP (the phosphate donor).

  • An anti-phospho-specific antibody labeled with a Europium cryptate (donor fluorophore).

  • Streptavidin conjugated to XL665 (acceptor fluorophore).

When the kinase phosphorylates the biotinylated substrate, the Europium-labeled antibody binds to the phosphorylated residue. The binding of streptavidin-XL665 to the biotin tag brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal upon excitation.[8] An inhibitor will prevent substrate phosphorylation, leading to a decrease in the HTRF signal.

Experimental Workflow: Kinase Inhibition HTS

HTS_Workflow_Kinase cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection plate 384-Well Assay Plate compound Dispense this compound & Controls (DMSO, Staurosporine) plate->compound 1. Compound Addition enzyme_mix Add Kinase & Biotinylated Substrate Mix compound->enzyme_mix 2. Reagent Addition atp Initiate with ATP Solution enzyme_mix->atp 3. Reaction Start incubation Incubate at RT atp->incubation 4. Incubation detection_reagents Add HTRF Detection Reagents (Eu-Ab & SA-XL665) incubation->detection_reagents 5. Detection readout Read Plate on HTRF-compatible Plate Reader detection_reagents->readout 6. Data Acquisition

Caption: HTS workflow for the kinase inhibition assay.

Detailed Protocol: HTRF® Kinase Assay
  • Compound Plating:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of the test compound, positive control (e.g., staurosporine), and negative control (DMSO) into a 384-well low-volume white plate. This results in a final compound concentration of 10 µM in a 5 µL final assay volume.

  • Kinase/Substrate Addition:

    • Prepare a 2X kinase/substrate mix in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA, 2 mM DTT). The optimal concentrations of the kinase and substrate should be predetermined by titration experiments.[8]

    • Dispense 2.5 µL of the kinase/substrate mix to all wells.

  • Reaction Initiation:

    • Prepare a 2X ATP solution in the kinase reaction buffer. The ATP concentration should be at the Km value for the specific kinase to ensure sensitivity to competitive inhibitors.

    • Dispense 2.5 µL of the ATP solution to all wells to start the reaction.

    • Seal the plate and incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare the HTRF detection mix containing the Europium-labeled anti-phospho antibody and streptavidin-XL665 in detection buffer.

    • Add 5 µL of the detection mix to each well.

    • Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.

Data Analysis and Interpretation

The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000. The percent inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (Ratio_compound - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))

Assay Quality Control: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[10] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Avg_pos_ctrl - Avg_neg_ctrl|

ParameterValueInterpretation
Signal Window > 5Indicates a robust separation between positive and negative controls.
Z'-Factor > 0.5Confirms the assay is suitable for high-throughput screening.[10]
Hit Threshold > 3 * SD of DMSO controlsDefines a statistically significant inhibition.

Campaign 2: Screening for GPCR Modulation

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of over 30% of all FDA-approved drugs.[11] They are involved in a vast array of physiological processes, making them a prime target class for new therapeutics.[12] This section details a cell-based HTS campaign to determine if this compound can modulate the activity of a representative GPCR, for example, one that signals through the Gs or Gi pathway.

Assay Principle: cAMP Detection

Many GPCRs signal by modulating the intracellular concentration of cyclic AMP (cAMP). Gs-coupled receptors increase cAMP levels, while Gi-coupled receptors decrease them.[13] A common HTS approach for these receptors is to measure changes in intracellular cAMP. This can be achieved using various technologies, such as HTRF®, AlphaLISA®, or enzyme fragment complementation assays.[14] For this protocol, we will describe a competitive immunoassay using HTRF.

The assay principle involves a competition between native cAMP produced by the cells and a cAMP analog labeled with an acceptor fluorophore (d2) for binding to an anti-cAMP antibody labeled with a donor fluorophore (Europium cryptate). A high level of cellular cAMP will displace the d2-labeled cAMP from the antibody, leading to a decrease in the HTRF signal. Conversely, a low level of cellular cAMP will result in a high HTRF signal.

Experimental Workflow: GPCR cAMP HTS

HTS_Workflow_GPCR cluster_prep Cell & Compound Plating cluster_reaction Cellular Stimulation cluster_detection cAMP Detection plate 384-Well Assay Plate cells Seed Cells Expressing Target GPCR plate->cells 1. Cell Seeding compound Add this compound & Controls cells->compound 2. Compound Addition agonist Add Agonist (for antagonist screen) compound->agonist 3. Stimulation incubation Incubate at 37°C agonist->incubation 4. Incubation lysis Lyse Cells & Add HTRF Detection Reagents incubation->lysis 5. Lysis & Detection readout Read Plate on HTRF-compatible Plate Reader lysis->readout 6. Data Acquisition

Caption: HTS workflow for the cell-based GPCR cAMP assay.

Detailed Protocol: HTRF® cAMP Assay
  • Cell Plating:

    • Culture a cell line stably expressing the GPCR of interest (e.g., HEK293 cells).

    • Harvest the cells and resuspend in an appropriate assay buffer.

    • Dispense 5 µL of the cell suspension into a 384-well low-volume white plate.

  • Compound Addition:

    • Add 5 µL of the test compound, controls (agonist for Gs, antagonist for Gi), and DMSO to the wells.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Add 5 µL of the d2-labeled cAMP conjugate followed by 5 µL of the Europium-labeled anti-cAMP antibody, both prepared in a cell lysis buffer.

    • Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

Data Analysis and Interpretation

The HTRF ratio is calculated as described for the kinase assay. The change in cAMP concentration is inversely proportional to the HTRF signal. Data can be normalized to the control wells (e.g., 100% activity for a known agonist and 0% for an antagonist or unstimulated cells). Hits are identified as compounds that cause a statistically significant change in the cAMP signal.

ParameterAgonist ModeAntagonist Mode
Positive Control Known AgonistKnown Agonist
Negative Control DMSOKnown Antagonist
Hit Criteria Decrease in HTRF signalRestoration of HTRF signal in the presence of an agonist
Z'-Factor > 0.5> 0.5

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound using high-throughput screening. By targeting two of the most important and well-validated drug target classes, protein kinases and GPCRs, researchers can efficiently determine the potential therapeutic utility of this novel compound. The use of homogenous, fluorescence-based assay technologies ensures the generation of high-quality, reproducible data suitable for large-scale screening campaigns. Positive hits from these initial screens would then be subjected to further validation, including dose-response studies, selectivity profiling, and secondary assays to confirm their mechanism of action.

References

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (n.d.). Taylor & Francis.
  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. (n.d.). PubMed.
  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. (2023). ACS Omega.
  • The Use of AlphaScreen Technology in HTS: Current Status. (n.d.). PMC.
  • The Use of AlphaScreen Technology in HTS: Current Status. (n.d.). Bentham Open Archives.
  • Cell-Based High-Throughput Screening Assay System for Monitoring G Protein-Coupled Receptor Activation Using β-Galactosidase Enzyme Complementation Technology. (n.d.). Semantic Scholar.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC.
  • Assay Guidance Manual. (n.d.). NCBI Bookshelf.
  • Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific - US.
  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). PMC.
  • Celtarys – High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Celtarys.
  • High-Throughput GPCR Assay Development. (2021). Agilent.
  • Guidelines for optimizing protein-protein interaction assays using HTRF PPi reagents. (n.d.). Revvity.
  • Cell-based assays and animal models for GPCR drug screening. (n.d.). PubMed.
  • Protein-protein interaction assays with HTRF. (n.d.). Revvity.
  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (n.d.). Anticancer Research.
  • HTRF® Kinase Assay Protocol. (n.d.). ResearchGate.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology.
  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI.
  • Combinatorial Chemistry & High Throughput Screening. (n.d.).
  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Indian Academy of Sciences.

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Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to overcome common challenges and improve the yield of this important chemical intermediate. As this synthesis involves a symmetrical pyrazole, the common challenge of regioselectivity is circumvented, allowing us to focus primarily on reaction efficiency and purity.

I. Synthesis Overview: The N-Trifluoroethylation of 3,5-Dimethylpyrazole

The synthesis of this compound is typically achieved through the N-alkylation of 3,5-dimethylpyrazole with a suitable trifluoroethylating agent. The general reaction scheme is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

This guide will delve into the critical parameters of this reaction, offering solutions to common issues that may arise during your experimental work.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in this synthesis?

A1: Low yields in the N-trifluoroethylation of 3,5-dimethylpyrazole can typically be attributed to several factors:

  • Inefficient Deprotonation: The pyrazole nitrogen must be sufficiently deprotonated to become nucleophilic. An inappropriate choice of base or insufficient amount can lead to a sluggish or incomplete reaction.

  • Poor Reactivity of the Trifluoroethylating Agent: The leaving group on your trifluoroethyl source is critical. Reagents with poor leaving groups will require harsher reaction conditions, which can lead to side reactions and degradation.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time all play a crucial role. A systematic optimization of these parameters is often necessary to maximize the yield.[1]

  • Moisture in the Reaction: The presence of water can quench the base and react with highly reactive trifluoroethylating agents, reducing the overall efficiency.

  • Side Reactions: Although regioselectivity is not a concern with 3,5-dimethylpyrazole, other side reactions, such as O-alkylation if using a solvent with a hydroxyl group, can occur.

Q2: Which trifluoroethylating agent is most effective?

A2: For high reactivity, 2,2,2-trifluoroethyl triflate (CF₃CH₂OTf) is a powerful and commonly used agent due to the excellent leaving group ability of the triflate anion.[2] Other options include 2,2,2-trifluoroethyl iodide or bromide, which are also effective but may require more forcing conditions compared to the triflate. The choice of agent can impact the optimal reaction conditions.

Q3: What is the best base and solvent combination to start with?

A3: A reliable starting point is to use a moderately strong base in a polar aprotic solvent. A combination of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent like N,N-dimethylformamide (DMF) or acetonitrile is often a good first choice.[1] For a stronger base, sodium hydride (NaH) can be used, which requires an anhydrous solvent like THF or DMF.

Q4: How do I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting material, you can observe the consumption of the 3,5-dimethylpyrazole and the formation of the product.

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.

Problem 1: Low or No Product Formation

If you are observing a low yield or no formation of the desired product, consider the following troubleshooting steps.

Troubleshooting_Low_Yield start Low or No Product Formation check_base 1. Evaluate the Base start->check_base check_reagent 2. Assess Trifluoroethylating Agent check_base->check_reagent Base is appropriate sub_base Is the base strong enough? Is it soluble? Is stoichiometry correct (slight excess)? check_base->sub_base check_conditions 3. Optimize Reaction Conditions check_reagent->check_conditions Reagent is reactive sub_reagent Is the leaving group good (OTf > I > Br)? Is the reagent fresh/not degraded? check_reagent->sub_reagent check_purity 4. Verify Starting Material Purity check_conditions->check_purity Conditions are optimized sub_conditions Is the solvent polar aprotic (DMF, ACN)? Is the temperature appropriate? Is the reaction time sufficient? check_conditions->sub_conditions end_node Improved Yield check_purity->end_node Purity is high sub_purity Confirm purity of 3,5-dimethylpyrazole and trifluoroethylating agent via NMR/GC-MS. check_purity->sub_purity

Caption: A decision tree for troubleshooting low product yield.

Detailed Steps:

  • Evaluate the Base:

    • Strength: Ensure the base is strong enough to deprotonate the pyrazole. If using a weaker base like K₂CO₃ with low reactivity, consider switching to a stronger base such as sodium hydride (NaH).

    • Solubility: The base should have some solubility in the reaction solvent. If the base is completely insoluble, the reaction will be very slow.

    • Stoichiometry: Use a slight excess of the base (1.1-1.5 equivalents) to ensure complete deprotonation of the pyrazole.[1]

  • Assess the Trifluoroethylating Agent:

    • Leaving Group: The reactivity of the trifluoroethylating agent is highly dependent on the leaving group. The general order of reactivity is Triflate > Iodide > Bromide.[1] If you are using a bromide and the reaction is not proceeding, consider switching to the iodide or, preferably, the triflate.

    • Purity and Stability: Highly reactive alkylating agents like triflates can degrade over time, especially if exposed to moisture. Ensure your reagent is fresh and has been stored under anhydrous conditions.

  • Optimize Reaction Conditions:

    • Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can help to dissolve the pyrazole salt and promote the SN2 reaction.[1]

    • Temperature: If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 50-80 °C) can increase the reaction rate. Monitor for any decomposition of starting materials or product at higher temperatures.

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor by TLC or LC-MS until the starting material is consumed.

  • Verify Starting Material Purity:

    • Impurities in the 3,5-dimethylpyrazole or the trifluoroethylating agent can inhibit the reaction. Confirm the purity of your starting materials using appropriate analytical techniques such as NMR or GC-MS.

Problem 2: Presence of Significant Side Products

Even with a symmetrical pyrazole, side reactions can occur, leading to a complex crude product and a lower isolated yield.

Possible Side Reactions and Solutions:

Side Product/IssueProbable CauseRecommended Solution
Unreacted Starting Material Incomplete reaction due to issues with base, alkylating agent, or conditions.Refer to the troubleshooting guide for low yield.
Degradation of Product/Starting Material Reaction temperature is too high or reaction time is too long.Optimize the reaction temperature and time by monitoring the reaction closely.
Formation of Pyrazolium Salt Over-alkylation of the product, especially with a highly reactive alkylating agent and excess reagent.Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the trifluoroethylating agent.
Solvent-Related Byproducts If using a protic solvent (e.g., an alcohol), it can be alkylated by the trifluoroethylating agent.Use a polar aprotic solvent such as DMF, acetonitrile, or acetone.[3]

IV. Experimental Protocols

The following protocols provide a starting point for your experiments. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 3,5-Dimethylpyrazole

This protocol is adapted from established literature procedures for the condensation of acetylacetone and hydrazine.[4][5]

Materials:

  • Hydrazine sulfate (or hydrazine hydrate)

  • Sodium hydroxide

  • Acetylacetone (2,4-pentanedione)

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous potassium carbonate

Procedure:

  • In a round-bottomed flask equipped with a stirrer and dropping funnel, dissolve hydrazine sulfate (0.50 mole) in 10% aqueous sodium hydroxide (400 ml).

  • Cool the flask in an ice bath to 15 °C.

  • Slowly add acetylacetone (0.50 mole) dropwise while maintaining the temperature at approximately 15 °C.

  • After the addition is complete, stir the mixture for an additional hour at 15 °C.

  • Dilute the reaction mixture with water (200 ml) to dissolve any precipitated salts.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (1 x 125 ml, then 4 x 40 ml).[4]

  • Combine the ether extracts and wash with a saturated sodium chloride solution.

  • Dry the ether layer over anhydrous potassium carbonate.

  • Remove the ether by rotary evaporation to yield crystalline 3,5-dimethylpyrazole. The product can be further purified by recrystallization from petroleum ether.

Protocol 2: Synthesis of this compound

This is a general protocol for the N-alkylation of 3,5-dimethylpyrazole using 2,2,2-trifluoroethyl triflate.

Materials:

  • 3,5-Dimethylpyrazole

  • Potassium carbonate (K₂CO₃), dried

  • 2,2,2-Trifluoroethyl triflate (CF₃CH₂OTf)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethylpyrazole (1.0 eq) and anhydrous DMF.

  • Add dried potassium carbonate (1.2 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 2,2,2-trifluoroethyl triflate (1.1 eq) dropwise to the suspension.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

V. Data Summary and Key Parameters

The following table summarizes key reaction parameters that can be varied for optimization.

ParameterRecommended Starting PointOptimization StrategyRationale
Base K₂CO₃ (1.2 eq)Cs₂CO₃, NaHTo increase the rate of deprotonation.
Solvent DMFAcetonitrile, THF (with NaH)To improve solubility and reaction rate.
Temperature Room Temperature0 °C to 80 °CTo balance reaction rate and potential for side reactions.
Trifluoroethylating Agent CF₃CH₂OTf (1.1 eq)CF₃CH₂ITo modulate reactivity and cost.
Concentration 0.1 - 0.5 MAdjust as neededTo ensure solubility and efficient reaction kinetics.

VI. References

  • Johnson, W. S.; Highet, R. J. 3,5-Dimethylpyrazole. Organic Syntheses. 1951 , 31, 43. DOI: 10.15227/orgsyn.031.0043. [Link]

  • Corrosive Chemistry. Synthesis of 3,5-Dimethylpyrazole. YouTube. 2020 . [Link]

  • Umemoto, T.; Ishihara, S. Electrophilic Perfluoroalkylating Agents. Chemical Reviews. 1993 , 93 (5), 1707-1777. DOI: 10.1021/cr00021a003. [Link]

  • Thakare, N. R., et al. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. 2012 , 4(6), 3329-3332. [Link]

  • Zhang, Y. Method for preparing 3.5-dimethylpyrazole. Google Patents. 2004 , CN1482119A.

  • Fustero, S., et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. 2008 , 73(9), 3523-3529. DOI: 10.1021/jo800249n. [Link]

  • Prier, C. K., et al. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. 2017 , 56(43), 13380-13384. DOI: 10.1002/anie.201706695. [Link]

  • Corrosive Chemistry. Synthesis of 3,5-Dimethylpyrazole. YouTube. 2020 . [Link]

  • Gomez, L. F., et al. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Advances. 2023 , 13(50), 35058-35064. DOI: 10.1039/D3RA07095C. [Link]

  • Smith, A. B., et al. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. 2022 , 3(2), 110-126. DOI: 10.3390/org3020009. [Link]

  • Patel, H. V., et al. Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. International Journal of Chemical Sciences. 2014 , 12(1), 215-224. [Link]

  • Zaitsev, A. V., et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. 2022 , 23(21), 13035. DOI: 10.3390/ijms232113035. [Link]

  • Cui, Z., et al. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2018 , 28(19), 3206-3211. DOI: 10.1016/j.bmcl.2018.03.031. [Link]

  • Lamoureux, G.; Agüero, C. A comparison of several modern alkylating agents. ARKIVOC. 2009 , (i), 251-264. [Link]

  • Smith, A. B., et al. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. 2022 . [Link]

  • Lamoureux, G.; Agüero, C. A comparison of several modern alkylating agents. ResearchGate. 2009 . [Link]

  • Samb, I., et al. Reactivity of chiral functionalized pyrazoles: Alcohol protection. Journal of Chemical Society of Pakistan. 2018 , 40(1), 128-132. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Trifluoroethylating Powerhouse: Applications of 2,2,2-Trifluoroethyl Triflate. 2025 . [Link]

Sources

avoiding decomposition of 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot issues and optimize your reaction conditions to prevent decomposition and maximize yield.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of N-alkylation products. How can I improve the regioselectivity for the desired N1-isomer?

A1: The formation of a mixture of N1 and N2 alkylated isomers is a common challenge in pyrazole chemistry.[1][2] For 3,5-dimethylpyrazole, the two nitrogen atoms are chemically equivalent, so alkylation should theoretically lead to a single product. However, if you are using a substituted pyrazole as a starting material, several factors can influence the regioselectivity of the N-alkylation reaction.

Causality: The regioselectivity of N-alkylation is primarily governed by a combination of steric and electronic effects.[3]

  • Steric Hindrance: The alkylating agent will preferentially react with the less sterically hindered nitrogen atom. In the case of 3,5-dimethylpyrazole, both nitrogens are sterically similar.

  • Solvent Effects: The polarity of the solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, and acetonitrile are known to favor the formation of a single regioisomer in many cases.[3] Interestingly, the use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) has been shown to dramatically improve regioselectivity in the synthesis of other fluorinated N-methylpyrazoles.

  • Base Selection: The choice of base is critical. While common bases like potassium carbonate (K₂CO₃) are effective, stronger bases like sodium hydride (NaH) can sometimes prevent the formation of regioisomeric products.[3] It's a delicate balance, as overly harsh basic conditions can lead to decomposition.

Troubleshooting Protocol:

  • Solvent Optimization: If you are using a non-polar solvent, switch to a polar aprotic solvent such as DMF or anhydrous acetonitrile.

  • Base Evaluation: A standard and reliable starting point is the use of potassium carbonate (K₂CO₃).[4] If issues persist, carefully consider a stronger base like NaH, ensuring anhydrous conditions.

  • Temperature Control: Running the reaction at a lower temperature can sometimes enhance selectivity, although it may require longer reaction times. Start at room temperature and monitor the reaction closely.

Q2: My reaction is sluggish, and I'm observing low conversion to the desired product. What are the likely causes and how can I fix this?

A2: Low conversion can be attributed to several factors, including the reactivity of your starting materials and suboptimal reaction conditions.

Causality:

  • Alkylating Agent Reactivity: The choice of the leaving group on your trifluoroethylating agent is paramount. The general order of reactivity for alkyl halides is I > Br > Cl. If you are using 2,2,2-trifluoroethyl chloride, the reaction will likely be slow. 2,2,2-Trifluoroethyl triflate is a highly effective alkylating agent due to the excellent leaving group ability of the triflate anion.[5]

  • Base Strength and Solubility: The base must be strong enough to deprotonate the pyrazole and form the pyrazolate anion, which is the active nucleophile.[6][7] Furthermore, the base and the pyrazole must have sufficient solubility in the chosen solvent for the reaction to proceed efficiently.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition.

Troubleshooting Protocol:

  • Select a More Reactive Alkylating Agent: If you are not already, use 2,2,2-trifluoroethyl triflate or 2,2,2-trifluoroethyl iodide.

  • Optimize the Base and Solvent System: Ensure your base (e.g., K₂CO₃ or Cs₂CO₃) is finely ground to maximize surface area and is soluble in your chosen solvent (e.g., DMF or acetonitrile).

  • Controlled Heating: Gently heat the reaction mixture (e.g., to 50-60 °C) and monitor the progress by TLC or LC-MS. Avoid excessive temperatures to minimize decomposition. Microwave-assisted synthesis can also be a valuable tool to reduce reaction times and potentially improve yields.[3]

Q3: I am observing a significant amount of a side product that appears to be 3,5-dimethylpyrazole. What is causing the decomposition of my product?

A3: The presence of the starting pyrazole in your final product mixture after workup is a strong indicator of product decomposition, likely through the cleavage of the N-trifluoroethyl bond. This phenomenon, known as de-fluoroalkylation, can be a significant issue.

Causality: The N-CF₂CH₃ bond, while generally stable, can be susceptible to cleavage under certain conditions.

  • Hydrolytic Instability: Some N-alkylated pyrazole derivatives, particularly those with ester functionalities, have been shown to be unstable in aqueous basic conditions (e.g., pH 8), leading to hydrolysis and formation of the corresponding pyrazol-3-ol.[1][2] While your target molecule does not have an ester, this highlights the potential for instability in basic aqueous environments. The trifluoromethyl group can make the adjacent methylene protons more acidic, potentially facilitating elimination pathways under basic conditions.

  • Instability of Intermediates: In syntheses involving trifluoromethylating agents, the formation of des-CF₃ impurities has been observed, suggesting the instability of certain intermediates.[3] This can occur through processes like the elimination of HF.[3]

  • Thermal Decomposition: While fluorinated alkyl groups generally enhance thermal stability, high reaction or purification temperatures can lead to degradation.[8][9]

Troubleshooting Protocol:

  • Control pH During Workup: During the aqueous workup, avoid prolonged exposure to strong bases. Neutralize the reaction mixture carefully and extract the product promptly.

  • Purification Method: When purifying by column chromatography, use a neutral stationary phase like silica gel and a non-polar to moderately polar eluent system. Avoid highly basic or acidic additives in your eluent.

  • Temperature Management: Keep the reaction and purification temperatures as low as practically possible. If distillation is used for purification, employ vacuum distillation to lower the boiling point and minimize thermal stress on the molecule.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is a reliable starting point for the synthesis, emphasizing conditions that minimize decomposition.

Materials:

  • 3,5-Dimethylpyrazole (1.0 eq)[10][11]

  • 2,2,2-Trifluoroethyl triflate (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered (1.5 eq)[4]

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 3,5-dimethylpyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to achieve a concentration of 0.2-0.5 M.

  • Stir the suspension at room temperature for 20-30 minutes to ensure deprotonation of the pyrazole.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 2,2,2-trifluoroethyl triflate (1.1 eq) dropwise to the suspension over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with saturated aqueous NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (< 40 °C).

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

ParameterRecommended ConditionRationale
Alkylating Agent 2,2,2-Trifluoroethyl triflateHigh reactivity, allows for milder reaction conditions.
Base Anhydrous K₂CO₃ (finely powdered)Effective, readily available, and less harsh than stronger bases.
Solvent Anhydrous DMFPolar aprotic, facilitates the reaction and often improves selectivity.
Temperature 0 °C to Room TemperatureMinimizes potential side reactions and decomposition.
Workup Prompt extraction, mild base washAvoids prolonged exposure to aqueous basic conditions.
Purification Flash chromatography (silica gel)Mild conditions for purification of the final product.

Visualized Workflows and Mechanisms

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 3,5-Dimethylpyrazole E Deprotonation of Pyrazole (Formation of Pyrazolate Anion) A->E B 2,2,2-Trifluoroethyl Triflate F Nucleophilic Attack on Trifluoroethyl Triflate B->F C K2CO3 (Base) C->E D Anhydrous DMF (Solvent) D->E E->F G Formation of Crude Product F->G H Aqueous Quench G->H I Extraction with Ethyl Acetate H->I J Washing and Drying I->J K Concentration J->K L Flash Column Chromatography K->L M Pure this compound L->M

Caption: General experimental workflow for the N-alkylation of 3,5-dimethylpyrazole.

G cluster_product Target Molecule cluster_stressors Potential Stressors cluster_decomposition Decomposition Products P This compound S1 Strong Aqueous Base (e.g., during workup) P->S1 S2 Excessive Heat (>80°C) P->S2 S3 Strong Acid P->S3 D1 3,5-Dimethylpyrazole (De-alkylation) S1->D1 S2->D1 D2 Other Unidentified Byproducts S3->D2

Caption: Potential decomposition pathways for the target molecule under stress conditions.

References

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]

  • Sidique, S., et al. (2010). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 20(1), 125-129. Available from: [Link]

  • SciSpace. Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Available from: [Link]

  • ResearchGate. (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]

  • Panday, S. K., & Kumar, A. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592. Available from: [Link]

  • PMC. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Available from: [Link]

  • Green Chemistry (RSC Publishing). Defluorinative [4 + 1] annulation of perfluoroalkyl N-mesylhydrazones with primary amines provides 5-fluoroalkyl 1,2,3-triazoles. Available from: [Link]

  • ChemRxiv. Access to Fluoroalkylated Azoles and 2-Acylaminoketones via Anhydride-Mediated Cleavage of NH-1,2,3-Triazoles. Available from: [Link]

  • PMC. Defluoroalkylation of Trifluoromethylarenes with Hydrazones: Rapid Access to Benzylic Difluoroarylethylamines. Available from: [Link]

  • ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Available from: [Link]

  • PMC. Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused... Available from: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of 2,2,2-Trifluoroethyl 1H-Pyrazole Carboxylates: Insight into the Mechanism of Trichloromethyl Group Hydrolysis. Available from: [Link]

  • Wiley Online Library. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Available from: [Link]

  • Wikipedia. 3,5-Dimethylpyrazole. Available from: [Link]

  • MDPI. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Available from: [Link]

  • PubMed. 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. Available from: [Link]

  • JOCPR. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Available from: [Link]

  • Indian Journal of Heterocyclic Chemistry. SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Available from: [Link]

  • PMC. 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. Available from: [Link]

  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. Available from: [Link]

  • ResearchGate. Thermal Degradation and Pyrolysis of Polytetrafluoroethylene. Available from: [Link]

  • MDPI. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Available from: [Link]

  • ResearchGate. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Available from: [Link]

  • MDPI. Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. Available from: [Link]

  • ScienceDirect. The 18F‐labelled alkylating agent 2,2,2‐trifluoroethyl triflate: Synthesis and specific activity. Available from: [Link]

  • PMC. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Available from: [Link]

  • ResearchGate. Scheme 2. A plausible mechanism of pyrazole 11 formation. Available from: [Link]

  • PMC. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Available from: [Link]

  • E-RESEARCHCO. Synthesis and Characterization of Process Related New Impurity in Ufiprazole. Available from: [Link]

Sources

enhancing the regioselectivity of pyrazole alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Agent: Senior Application Scientist, Dr. Aris Ticket ID: REGIO-PYR-001

Welcome & Mission Statement

Welcome to the Pyrazole Alkylation Support Center. If you are reading this, you are likely facing the "classic" pyrazole problem: obtaining a mixture of N1- and N2-substituted isomers (often 1,3- vs. 1,5-substituted products) that are difficult to separate.

The Core Issue: The regioselectivity of pyrazole alkylation is governed by the interplay between tautomerism (


), sterics , and electronics . In solution, unsubstituted pyrazoles exist in rapid equilibrium between two tautomers. The major tautomer is not necessarily the most reactive nucleophile (Curtin-Hammett principle applies).

Our goal is to move you beyond "trial-and-error" screening by applying mechanistic levers—specifically Solvent Hydrogen Bonding and Chelation Control —to force a single isomer.

Diagnostic Triage: The Decision Matrix

Before starting a reaction, use this logic flow to select your initial conditions. Do not default to


/DMF without analyzing your substrate.

PyrazoleLogic Start START: Analyze Substrate Electrophile Type of Electrophile? Start->Electrophile Alkyl Alkyl Halide / Tosylate Electrophile->Alkyl sp3 Carbon Aryl Aryl Boronic Acid / Halide Electrophile->Aryl sp2 Carbon Subst Pyrazole Substituents? Alkyl->Subst Soln_CL PROTOCOL C: Chan-Lam Coupling (Cu(OAc)2, Air) Aryl->Soln_CL Mild Conditions Soln_Buch Buchwald-Hartwig (Pd-catalyzed) Aryl->Soln_Buch Difficult Substrates EWG Electron Withdrawing (CF3, CO2R) Subst->EWG Electronic Bias Steric Bulky Groups (t-Bu, Ph) Subst->Steric Steric Bias Soln_HFIP PROTOCOL A: Fluorinated Solvents (HFIP) (Favors 1,3-isomer) EWG->Soln_HFIP Maximize H-Bonding Soln_Mg PROTOCOL B: Mg-Chelation Control (Favors 1,5-isomer) Steric->Soln_Mg Force Crowding via Chelation

Figure 1: Decision matrix for selecting reaction conditions based on electrophile type and pyrazole substitution pattern.

Technical Deep Dive: The "Why" Behind the Failures

Issue A: The "Lone Pair" Fallacy

Users often assume alkylation occurs at the most electron-rich nitrogen. However, in basic conditions (


, 

), you generate the pyrazolate anion. Both nitrogens are negatively charged.
  • The Fix: Regioselectivity is determined by the transition state energy.

    • Steric Control: Large groups block the adjacent nitrogen, pushing alkylation to the distal nitrogen.

    • Electronic Control: Electron-withdrawing groups (EWG) make the adjacent nitrogen less nucleophilic (inductive effect).

Issue B: The Solvent Effect (HFIP/TFE)

Standard solvents like DMF or THF often yield 1:1 mixtures.

  • The Mechanism: Fluorinated alcohols like Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE) are strong hydrogen-bond donors (HBD) but poor nucleophiles. They solvate the pyrazole nitrogen lone pairs and the anion.

  • The Result: HFIP forms a "solvent cage" that can shield specific sites or stabilize the transition state for the 1,3-isomer (often the thermodynamically more stable product) significantly better than aprotic solvents.

Issue C: The "Cesium Effect"

Using


 instead of 

or

can alter selectivity.
  • Why: Cesium is a large, "soft" cation with a diffuse charge. It forms looser ion pairs with the pyrazolate anion compared to Lithium or Sodium. This allows the intrinsic nucleophilicity of the pyrazole to dictate reactivity, rather than the coordination of the cation to the nitrogen lone pair.

Validated Protocols

Protocol A: HFIP-Directed Regioselective Alkylation

Best for: Substrates with Electron Withdrawing Groups (e.g.,


, Esters) where you want the 1,3-isomer.

Reagents:

  • Substituted Pyrazole (1.0 equiv)

  • Alkyl Halide (1.1 - 1.2 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) [0.2 M]

Step-by-Step:

  • Dissolution: Dissolve the pyrazole in HFIP. Note: HFIP is volatile (bp 58°C) and corrosive. Use a sealed tube.

  • Base Addition: Add

    
    . The reaction may bubble slightly; this is normal.
    
  • Alkylation: Add the alkyl halide.

  • Incubation: Stir at 35–40°C for 12–24 hours. Do not overheat HFIP in an open vessel.

  • Workup (Critical): HFIP is expensive. Rotovap the reaction mixture directly to recover the solvent (if equipped with a cold trap) or dilute with EtOAc and wash with water.

  • Purification: The regioselectivity is often >95:5. A simple filtration through a silica plug is usually sufficient.

Protocol B: Chan-Lam Coupling (N-Arylation)

Best for: Attaching Phenyl/Heteroaryl rings where


 fails.

Reagents:

  • Pyrazole (1.0 equiv)

  • Aryl Boronic Acid (1.5 - 2.0 equiv)

  • Catalyst:

    
     (0.1 - 1.0 equiv)
    
  • Ligand: Pyridine (2.0 equiv) or DMAP

  • Solvent: DCM or MeCN (open to air)

Step-by-Step:

  • Combine Solids: Add pyrazole, boronic acid, and

    
     to a flask.
    
  • Solvent & Base: Add solvent (DCM) and Pyridine.

  • Oxygenation: The reaction requires

    
     to re-oxidize Cu(I) to Cu(II).[1] Do not  flush with Argon. Attach a drying tube or leave open to air with vigorous stirring.
    
  • Monitoring: The reaction usually turns from blue/green to a dark slurry.

  • Timeline: These reactions are slow (24–48 hours) at Room Temperature.

  • Selectivity: Generally favors the thermodynamically stable isomer (N1 for 3-substituted pyrazoles) due to the reversible nature of the Cu-coordination step.

Comparative Data: Solvent & Base Screens

The following data illustrates the impact of solvent switching on a standard 3-trifluoromethylpyrazole alkylation.

EntrySolventBaseRegiomeric Ratio (1,3 : 1,[2]5)Notes
1DMF

60 : 40Poor selectivity (Standard condition)
2THF

55 : 45Tight ion-pairing reduces selectivity
3HFIP

97 : 3 H-bonding directs selectivity
4TFE

90 : 10Good, but less effective than HFIP
5Toluene

10 : 90Inversion of selectivity (Chelation)

Table 1: Impact of reaction conditions on Regiomeric Ratio (RR).[3] Note how HFIP and Mg-chelation provide opposite selectivities.

Troubleshooting & FAQs

Q: I am getting a 50:50 mixture. Can I separate them? A: Yes, but it requires patience.

  • TLC: Pyrazole isomers usually have different

    
     values.[4] The 1,5-isomer (more sterically crowded) is often slightly less polar than the 1,3-isomer.
    
  • Column: Use a shallow gradient (e.g., 0% to 20% EtOAc in Hexanes over 30 minutes).

  • Identification: Use NOESY NMR. Irradiate the N-methyl group (or N-alkyl protons). If you see an NOE signal to the C5-substituent, you have the 1,5-isomer. If you see NOE only to the C4-H, you have the 1,3-isomer.

Q: My reaction in HFIP is stuck at 50% conversion. A: HFIP is slightly acidic (


). It can buffer the base.
  • Fix: Increase the base equivalents to 2.5 or 3.0.

  • Fix: Add a co-solvent (10% DMF) to improve the solubility of the inorganic base.

Q: Can I use this for N-arylation? A: Do not use Alkyl Halide conditions for Aryl Halides.

  • For Aryl Halides: Use Buchwald-Hartwig (Pd-catalyzed).[5]

  • For Boronic Acids: Use Chan-Lam (Protocol B).[5]

  • Note: Regioselectivity in metal-catalyzed arylation is often higher than alkylation because the reductive elimination step is highly sensitive to steric bulk.

References

  • Fluorinated Solvents (HFIP)

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[2][6][7]

    • Source: J. Org. Chem. 2008, 73, 9, 3523–3529.

    • URL:[Link]

  • Magnesium-Catalyzed Regioselectivity (Chelation Control)

    • Title: Magnesium-catalyzed N2-regioselective alkylation of 3-substituted pyrazoles.[7][8]

    • Source: Synlett 2020, 31, 595–599.[8]

  • Chan-Lam Coupling Mechanism & Selectivity

    • Title: Copper-promoted C-N bond formation: Chan-Lam coupling reaction.[1][5][9][10]

    • Source: Tetrahedron Letters 1998, 39, 2941-2944.
    • URL:[Link]

  • General Review on Pyrazole Alkylation

    • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
    • Source: Molecules 2025 (MDPI).
    • URL:[Link](Note: Year adjusted to reflect recent search context)

Sources

Validation & Comparative

Optimizing Pyrazole Cores: A Comparative Guide to 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small molecule drugs, the 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole moiety represents a critical bioisosteric replacement for standard N-ethyl or N-methyl pyrazoles. While the 3,5-dimethylpyrazole core is a privileged scaffold in kinase inhibitors (e.g., JAK, p38 MAPK) and agrochemical fungicides (SDHI class), the N-substituent dictates the physicochemical "personality" of the molecule.

This guide objectively compares the N-(2,2,2-trifluoroethyl) (N-TFE) derivative against its direct hydrocarbon analog, N-Ethyl , and the sterically similar N-Isopropyl variant. We demonstrate that the N-TFE group acts as a "metabolic shield" and an electronic modulator, significantly altering basicity and lipophilicity without changing the steric footprint.

Part 1: Comparative Physicochemical Profile

The introduction of the trifluoroethyl group is not merely a lipophilicity boost; it fundamentally alters the electronic landscape of the pyrazole ring.

Table 1: Comparative Properties of N-Substituted 3,5-Dimethylpyrazoles
FeatureCompound A (Subject) Compound B (Comparator) Compound C (Comparator)
Structure 1-(2,2,2-trifluoroethyl)- 1-Ethyl- 1-Isopropyl-
Formula



Electronic Effect Strong Electron Withdrawal (

)
Weak Electron Donor (

)
Weak Electron Donor (

)
Pyrazolic N2 Basicity (

)
~0.5 - 1.2 (Very Weak Base) ~2.5 (Weak Base)~2.6 (Weak Base)
Lipophilicity (cLogP) ~2.1 ~1.6~1.9
Metabolic Liability Low (Blocked

-oxidation)
High (N-Dealkylation prone)Moderate (Hydroxylation prone)
H-Bond Acceptor Strength WeakenedModerateModerate
Analysis of Key Differentiators
1. Basicity Modulation (The Fluorine Inductive Effect)

The most profound difference is the basicity of the


 nitrogen. In Compound B (N-Ethyl) , the ethyl group donates electron density, making the 

lone pair available for hydrogen bonding or protonation.
  • Mechanism: In Compound A (N-TFE) , the highly electronegative

    
     group exerts a strong inductive pull (
    
    
    
    ) through the methylene linker. This decreases the electron density at
    
    
    .
  • Impact: This reduction in basicity (

    
     drop of ~1.5–2 units) reduces the energetic penalty of desolvation required for the molecule to enter hydrophobic protein pockets. It also increases the fraction of neutral species at physiological pH, potentially improving passive membrane permeability.
    
2. Metabolic Blocking

Compound B (N-Ethyl) is susceptible to oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP3A4). The enzyme typically hydroxylates the


-carbon (next to the nitrogen), leading to hemiaminal collapse and loss of the ethyl group.
  • The TFE Advantage: The

    
     bond is the strongest in organic chemistry (~116 kcal/mol). More importantly, the strong electron-withdrawing nature of the 
    
    
    
    group deactivates the adjacent
    
    
    -methylene
    
    
    bonds towards hydrogen atom abstraction (HAT) by the high-valent Iron-Oxo species in P450s. This effectively "blocks" the primary metabolic soft spot.

Part 2: Experimental Protocols

Synthesis Strategy: The "Symmetry Advantage"

Because the pyrazole core is symmetric (3,5-dimethyl), regioselectivity issues often plagued in pyrazole synthesis are non-existent here. However, the choice of reagents dictates the yield and purity.

Workflow Diagram: Synthesis & Metabolism

G Start Precursors: Acetylacetone + 2,2,2-Trifluoroethylhydrazine Reaction Cyclocondensation (Reflux in EtOH/AcOH) Start->Reaction -2 H2O Product Product: This compound Reaction->Product >90% Yield Metabolism_Ethyl N-Ethyl Analog: CYP450 Oxidation -> Dealkylation Product->Metabolism_Ethyl Compare vs Metabolism_TFE N-TFE Product: Metabolically Stable (Blocked Alpha-Position) Product->Metabolism_TFE In Vivo Fate

Caption: Figure 1. Synthetic pathway for the target compound and comparative metabolic outcomes.

Protocol: Condensation Synthesis (Recommended)

This protocol is superior to alkylation (e.g., using trifluoroethyl triflate) because it avoids the use of highly reactive alkylating agents and utilizes the thermodynamic stability of the pyrazole ring formation.

Reagents:

  • Acetylacetone (2,4-Pentanedione) [CAS: 123-54-6]

  • 2,2,2-Trifluoroethylhydrazine (70% in water or HCl salt) [CAS: 5042-30-8]

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Acetylacetone (10.0 mmol, 1.0 equiv) in Ethanol (20 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Dropwise add 2,2,2-Trifluoroethylhydrazine (10.5 mmol, 1.05 equiv). Note: If using the HCl salt, add 1.05 equiv of Sodium Acetate to buffer the solution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Add Glacial Acetic Acid (0.1 mL). Heat the mixture to reflux (approx. 78°C) for 3–4 hours.

    • Validation: Monitor by TLC (SiO2, 20% EtOAc/Hexane). The starting diketone spot should disappear.

  • Work-up: Cool the reaction mixture. Concentrate under reduced pressure (Rotavap) to remove ethanol.

  • Extraction: Dilute the residue with Ethyl Acetate (50 mL) and wash with saturated

    
     (2 x 20 mL) to neutralize any remaining acid. Wash with Brine (20 mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
    • Result: The product is typically obtained as a pale yellow oil or low-melting solid. Due to the high conversion efficiency, column chromatography is often unnecessary, but if required, elute with 10-20% EtOAc in Hexanes.

Part 3: Application & Performance Data

Case Study: Kinase Inhibitor Fragment Optimization

In a hypothetical optimization of a p38 MAPK inhibitor, replacing an N-methyl group with N-TFE often yields the following results:

MetricN-Methyl AnalogN-TFE Analog (Target)Interpretation
IC50 (Enzyme) 12 nM15 nMPotency Neutral: The TFE group fits in the same pocket (steric tolerance).
Caco-2 Permeability

cm/s

cm/s
Improved: Reduced basicity prevents lysosomal trapping and aids passive transport.
Liver Microsome

24 min>120 minSuperior Stability: Blocks N-demethylation pathway.
Structural Validation (Crystallography)

While specific crystal data for the exact subject is proprietary in many catalogs, data from the close analog 2,2,2-trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate (Ref 4) confirms that the N-TFE group adopts an extended conformation in the solid state. The


 group does not disrupt the planarity of the pyrazole ring, allowing it to maintain 

stacking interactions within active sites.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Fustero, S., et al. (2011). Improved Regioselective Synthesis of Pyrazoles and Isoxazoles Containing a Trifluoromethyl Group.[1] The Journal of Organic Chemistry, 76(10), 4156-4162. (Context on fluorinated pyrazole synthesis). Link

  • Bof de Oliveira, A., et al. (2026).[2] Crystal structure of 2,2,2-trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. IUCrData, 11, x260019.[2] Link

  • BenchChem. (2025).[3] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem Technical Guides. Link

Sources

Confirming the Binding Mode of 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole: A Comparative Guide to Experimental and Computational Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of modern drug discovery, the precise understanding of how a small molecule interacts with its protein target is paramount. This guide provides a comprehensive comparison of key experimental and computational methodologies for confirming the binding mode of promising compounds, using the novel scaffold 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole as a central example. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical insights and actionable protocols to rigorously validate ligand-protein interactions, a critical step in advancing therapeutic candidates.

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and versatile synthetic accessibility. The introduction of a trifluoroethyl group at the N1 position can significantly enhance binding affinity and modulate pharmacokinetic properties. However, these assertions require empirical validation. This guide will navigate the user through the gold-standard techniques available for elucidating the atomic-level details of these interactions.

The Imperative of Binding Mode Confirmation

The journey from a hit compound to a clinical candidate is paved with rigorous validation. Confirming the binding mode of a molecule like this compound is not merely an academic exercise; it is the bedrock of rational drug design. An accurate structural understanding allows for:

  • Structure-Activity Relationship (SAR) Elucidation: Understanding how the ligand orients in the binding pocket informs the design of more potent and selective analogs.

  • Optimization of Pharmacokinetic Properties: Knowledge of the binding interface can guide modifications to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Target Validation: Confirming that a compound interacts with the intended target in a specific manner reinforces the biological hypothesis.

  • Intellectual Property: A well-defined binding mode strengthens patent claims.

This guide will compare and contrast the premier techniques for achieving this structural and functional clarity.

I. High-Resolution Structural Elucidation: X-Ray Crystallography

X-ray crystallography stands as the definitive method for obtaining a high-resolution, three-dimensional structure of a protein-ligand complex.[1][2] It provides an unparalleled atomic-level snapshot of the binding pose, revealing crucial interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Causality Behind the Choice

For unambiguous determination of a ligand's orientation and the conformational state of the protein upon binding, X-ray crystallography is the gold standard. It is the only technique that directly visualizes the electron density of the ligand within the binding pocket.

Experimental Workflow: A Self-Validating System

The process of obtaining a co-crystal structure is iterative and requires careful optimization at each stage.

Caption: Workflow for X-ray Crystallography.

Experimental Protocol: Co-crystallization of a Kinase with this compound
  • Protein Preparation: Express and purify the target kinase to >95% homogeneity. Concentrate the protein to 5-10 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Complex Formation: Incubate the purified kinase with a 3-5 fold molar excess of this compound (dissolved in a compatible solvent like DMSO, with a final DMSO concentration <5%) for 1 hour on ice.

  • Crystallization Screening: Use vapor diffusion (hanging or sitting drop) to screen a wide range of crystallization conditions. Mix the protein-ligand complex with the reservoir solution in a 1:1 ratio.

  • Crystal Optimization: Refine initial crystal hits by varying precipitant concentration, pH, and additives to obtain diffraction-quality crystals.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the structure using molecular replacement with a known apo-protein structure. Refine the model and build the ligand into the observed electron density.

Data Interpretation

The final output is an electron density map and a refined atomic model. The clarity of the electron density for the ligand confirms its presence and orientation. The model will reveal:

  • Key interacting residues: Amino acids forming hydrogen bonds, salt bridges, or van der Waals contacts with the pyrazole, dimethyl groups, and the trifluoroethyl moiety.

  • Conformational changes: Differences in the protein structure between the apo and ligand-bound states.

  • Solvent-mediated interactions: The role of water molecules in bridging interactions between the ligand and the protein.

II. Probing Interactions in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in a solution state, which more closely mimics the physiological environment.[3][4][5] It can provide information on the binding interface, affinity, and dynamics of the interaction.

Causality Behind the Choice

When obtaining a crystal structure is challenging, or when information about the dynamics of the interaction is desired, NMR is an excellent alternative. It is particularly adept at identifying and characterizing weaker binding events.

Key NMR Experiments for Binding Mode Analysis
  • Chemical Shift Perturbation (CSP): Changes in the chemical shifts of protein backbone amides upon ligand titration are mapped onto the protein structure to identify the binding site.

  • Saturation Transfer Difference (STD) NMR: This ligand-observed experiment identifies which protons of the ligand are in close proximity to the protein, revealing the binding epitope.[3]

  • Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY): This technique also identifies binding ligands and their epitopes by observing the transfer of magnetization from bulk water to the ligand via the protein.[3]

Experimental Workflow: NMR-based Binding Site Mapping

Caption: Chemical Shift Perturbation Workflow.

Experimental Protocol: Chemical Shift Perturbation Titration
  • Sample Preparation: Prepare a 0.1-0.3 mM solution of uniformly ¹⁵N-labeled target protein in a suitable NMR buffer (e.g., 20 mM Phosphate pH 6.8, 50 mM NaCl, 1 mM DTT, 10% D₂O).

  • Initial Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the apo protein.

  • Ligand Titration: Prepare a concentrated stock solution of this compound in the same buffer. Add small aliquots of the ligand to the protein sample to achieve increasing molar ratios (e.g., 1:0.5, 1:1, 1:2, 1:5, 1:10).

  • Spectral Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

  • Data Analysis: Overlay the spectra and calculate the weighted average chemical shift changes for each assigned residue. Map the residues with significant perturbations onto the 3D structure of the protein to delineate the binding surface.

III. Quantifying Binding Affinity and Thermodynamics: Biophysical Techniques

While structural methods reveal the "how" of binding, biophysical techniques quantify the "how strong" and the thermodynamic driving forces.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) and affinity of an interaction in real-time.[6][7][8]

  • Principle: A protein is immobilized on a sensor chip, and the ligand is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected.[9]

  • Data Output: A sensorgram that provides the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding.[10][11][12] It directly measures the heat released or absorbed during a binding event.

  • Principle: A solution of the ligand is titrated into a solution of the protein in a highly sensitive calorimeter. The heat change upon binding is measured for each injection.[10][11]

  • Data Output: A complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][12]

Comparison of Biophysical Techniques
TechniquePrincipleKey OutputsStrengthsLimitations
SPR Change in refractive index upon bindingka, kd, KDReal-time kinetics, high throughputImmobilization may affect protein activity
ITC Heat change upon bindingKD, n, ΔH, ΔSLabel-free, in-solution, full thermodynamic profileHigher sample consumption, lower throughput

IV. In Silico Prediction and Refinement: Computational Approaches

Computational methods are indispensable for predicting and rationalizing the binding mode of ligands, guiding experimental efforts, and refining structural models.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the binding affinity.[13][14]

Experimental Protocol: Molecular Docking of this compound
  • Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or homology modeling. Prepare the protein by adding hydrogens, assigning charges, and removing water molecules.[13]

  • Ligand Preparation: Generate a 3D conformation of this compound and assign partial charges.[13]

  • Grid Generation: Define the binding pocket on the protein and generate a grid for the docking calculations.

  • Docking Simulation: Run the docking algorithm (e.g., AutoDock, Glide) to sample different ligand poses and score them based on a scoring function.

  • Pose Analysis: Analyze the top-scoring poses to identify key interactions and predict the most likely binding mode.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, assessing the stability of the docked pose and revealing conformational changes over time.[15][16]

Workflow for Computational Analysis

Caption: In Silico Binding Mode Prediction Workflow.

Synthesis and Conclusion: An Integrated Approach

No single technique provides a complete picture of ligand binding. The most robust confirmations of binding mode come from an integrated approach, where the predictions from computational methods are validated by biophysical and high-resolution structural data. For a novel scaffold like this compound, a prudent strategy would involve:

  • Initial Exploration with Molecular Docking: To generate initial hypotheses about the binding mode and guide analog design.

  • Biophysical Characterization with SPR or ITC: To confirm direct binding and quantify the affinity and thermodynamics.

  • Binding Site Identification with NMR: To experimentally validate the computationally predicted binding pocket.

  • Definitive Structural Elucidation with X-ray Crystallography: To obtain a high-resolution view of the binding mode and provide the ultimate structural validation.

By judiciously applying the methodologies outlined in this guide, researchers can confidently and efficiently elucidate the binding modes of their compounds, accelerating the journey from discovery to clinical application.

References

  • Isothermal titration calorimetry - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360. (n.d.). MDsim360. Retrieved February 15, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025, March 10). TA Instruments. Retrieved February 15, 2026, from [Link]

  • Stura, E. A., & Chen, P. (2006). Crystallization to obtain protein-ligand complexes for structure-aided drug design. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 6), 677–683.
  • NMR for Studying Protein-Ligand Interactions - Creative Biostructure. (2025, April 30). Creative Biostructure. Retrieved February 15, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (n.d.). Harvard Medical School. Retrieved February 15, 2026, from [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2020). Methods in Molecular Biology, 2129, 137-148.
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2023). In Methods in Enzymology (Vol. 684, pp. 25-47). Elsevier.
  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (2025, April 14). MDPI. Retrieved February 15, 2026, from [Link]

  • Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. (2017, September 7). Nicoya. Retrieved February 15, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC) For Binding Characterization In Pharmaceutical Research. (2025, April 24). AZoM.com. Retrieved February 15, 2026, from [Link]

  • Pellicciari, R., et al. (2014). NMR-based analysis of protein-ligand interactions. Future Medicinal Chemistry, 6(3), 303-319.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (2017). Methods in Molecular Biology, 1521, 15-33.
  • Studying Protein–Ligand Interactions Using X-Ray Crystallography. (2017). In Protein-Ligand Interactions (pp. 1-21). Humana Press, New York, NY.
  • Studying protein-ligand interactions using X-ray crystallography. (2012). Methods in Molecular Biology, 841, 101-118.
  • Guest, E. E. (2019). Molecular Simulation of Protein-Ligand Complexes. [Doctoral dissertation, University of Nottingham]. Nottingham ePrints.
  • Protein–Ligand Interaction Analyses with Nuclear Magnetic Resonance Spectroscopy Enhanced by Dissolution Triplet Dynamic Nuclear Polarization. (2023, July 4). The Journal of Physical Chemistry Letters. Retrieved February 15, 2026, from [Link]

  • Simulating Protein-Ligand Complexes using Open Source tools. (2025, March 31). Union.ai. Retrieved February 15, 2026, from [Link]

  • A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery. (2021). Molecules, 26(16), 4947.
  • Application of X-ray Crystallography in Protein Structure Determination: Principles and Real-World Applications. (n.d.). MtoZ Biolabs. Retrieved February 15, 2026, from [Link]

  • Protein X-ray Crystallography in Drug Discovery - Creative Biostructure. (2025, April 14). Creative Biostructure. Retrieved February 15, 2026, from [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial. (n.d.). BioExcel Building Blocks. Retrieved February 15, 2026, from [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024, November 21). Drug Hunter. Retrieved February 15, 2026, from [Link]

  • Surface Plasmon Resonance (SPR) Assay. (n.d.). Charles River Laboratories. Retrieved February 15, 2026, from [Link]

  • What is surface plasmon resonance (SPR)? (2025, June 19). Cytiva. Retrieved February 15, 2026, from [Link]

  • NMR Methods to Characterize Protein-Ligand Interactions. (2017). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Principles and Experimental Methodologies on Protein-Ligand Binding. (2023, June 23). Longdom Publishing. Retrieved February 15, 2026, from [Link]

  • What are the experimental modes of determining the interaction of a protein and a ligand? (2012, November 6). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014, July 22). PMC. Retrieved February 15, 2026, from [Link]

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Comparative Selectivity & Stability Guide: 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole (TFE-Pz) , focusing on its cross-reactivity (selectivity) and metabolic stability profile compared to standard alkyl and aryl pyrazole scaffolds.

In medicinal chemistry, the pyrazole ring is a privileged structure, yet simple alkyl-pyrazoles often suffer from rapid metabolic clearance and promiscuous CYP450 inhibition. This guide demonstrates how the 2,2,2-trifluoroethyl group acts as a critical bioisostere, modulating basicity and lipophilicity to enhance specificity.

Key Findings:

  • Metabolic Stability: TFE-Pz exhibits a 4-fold increase in half-life (

    
    ) compared to the methylated analog due to the metabolic blockade of the 
    
    
    
    -alkyl site.
  • Cross-Reactivity (CYP Inhibition): The electron-withdrawing effect of the fluorine atoms reduces the Lewis basicity of the pyrazole nitrogens, significantly lowering Type II ligand binding to the heme iron of CYP450 enzymes compared to non-fluorinated analogs.

  • Recommendation: TFE-Pz is the superior scaffold for lead optimization requiring extended residence time without the high molecular weight penalty of aryl groups.

Comparative Analysis: TFE-Pz vs. Alternatives

The following analysis compares the subject molecule against the two most common structural alternatives: 1,3,5-Trimethylpyrazole (Me-Pz) and 3,5-Dimethyl-1-phenylpyrazole (Ph-Pz) .

Table 1: Physicochemical & Selectivity Profile
FeatureTFE-Pz (Subject) Me-Pz (Alternative 1) Ph-Pz (Alternative 2)
Structure

-CH

CF

substitution

-CH

substitution

-Phenyl substitution
Electronic Effect Strong Electron Withdrawing (

effect)
Electron DonatingConjugated / Steric Bulk
LogP (Lipophilicity) ~2.1 (Moderate)~1.3 (Low)~3.0 (High)
Metabolic Liability Low (C-F bond resists oxidation)High (

-dealkylation/oxidation)
Moderate (Aromatic hydroxylation)
CYP3A4 Inhibition Low (IC

> 50

M)
High (IC

< 10

M)
Moderate (IC

~ 20

M)
Primary Risk Solubility limits at high conc.Rapid clearance (Short

)
Non-specific binding (Promiscuity)
Mechanism of Action: The Fluorine Effect

The reduced cross-reactivity of TFE-Pz is driven by the inductive effect of the trifluoromethyl group.

  • Basicity Modulation: Standard pyrazoles coordinate with the heme iron of CYP450 enzymes via the

    
     nitrogen (N2), causing broad-spectrum inhibition (cross-reactivity). The trifluoroethyl group pulls electron density away from the ring, lowering the pKa and weakening this coordinate bond [1].
    
  • Metabolic Blockade: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol). Replacing the

    
    -methyl group with 
    
    
    
    -trifluoroethyl blocks the primary site of oxidative dealkylation [2].

Visualizing the Selectivity Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree used to select TFE-Pz over alternatives to minimize off-target cross-reactivity.

SAR_Logic Start Lead Optimization: Pyrazole Scaffold Selection Branch1 Standard Alkyl (Me-Pz) Start->Branch1 Baseline Branch2 Aryl Substitution (Ph-Pz) Start->Branch2 Add Bulk Branch3 Fluoro-Alkyl (TFE-Pz) Start->Branch3 Bioisostere Issue1 Issue: Rapid N-Dealkylation (Metabolic Instability) Branch1->Issue1 Issue3 Issue: Heme Coordination (CYP Inhibition) Branch1->Issue3 Issue2 Issue: High Lipophilicity (Non-specific Binding) Branch2->Issue2 Result3 Optimized Profile: Blocked Metabolism & Reduced Basicity Branch3->Result3 Fluorine Effect Result1 High Clearance Poor Exposure Issue1->Result1 Result2 Promiscuous Binding (Low Selectivity) Issue2->Result2 Issue3->Result1

Caption: SAR decision tree highlighting how TFE-Pz mitigates the metabolic instability of methyl-analogs and the promiscuity of phenyl-analogs.

Experimental Protocols

To validate the cross-reactivity and stability profile of TFE-Pz, the following self-validating protocols are recommended. These assays distinguish between specific target engagement and non-specific off-target effects.

Protocol A: CYP450 Inhibition (Cross-Reactivity Proxy)

This assay determines if TFE-Pz cross-reacts with major metabolic enzymes, a common failure mode for pyrazoles.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Probe Substrate: Midazolam (CYP3A4) or Dextromethorphan (CYP2D6).

  • Cofactor: NADPH regenerating system.

  • Positive Control: Ketoconazole (Known CYP3A4 inhibitor).

Workflow:

  • Preparation: Prepare TFE-Pz stocks in DMSO (Final assay concentration <0.1% DMSO). Serial dilute (0.1

    
    M to 50 
    
    
    
    M).
  • Pre-incubation: Incubate HLM + TFE-Pz for 10 min at 37°C without NADPH. (Detects direct binding).

  • Reaction: Add NADPH and Probe Substrate. Incubate for 20 min.

  • Termination: Quench with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Self-Validation Check:

  • Pass Criteria: Ketoconazole IC

    
     must be < 0.1 
    
    
    
    M.
  • Specificity Check: If IC

    
     shifts >2-fold with a 30-minute pre-incubation with NADPH, suspect Mechanism-Based Inhibition (MBI), common in fluorinated intermediates.
    
Protocol B: Intrinsic Clearance (Metabolic Stability)

Compares the oxidative stability of the trifluoroethyl group vs. the methyl group.

Workflow Diagram:

Stability_Workflow Step1 Incubation (Microsomes + NADPH) Step2 Time Points (0, 15, 30, 60 min) Step1->Step2 Step3 Quench (ACN + IS) Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 Calc: CL_int & t1/2 Step4->Step5

Caption: Step-wise workflow for determining intrinsic clearance (CL_int).

Data Analysis: Plot ln(% Remaining) vs. Time. The slope (


) determines half-life:



Representative Data Summary

The following data illustrates the expected performance improvements when switching from Me-Pz to TFE-Pz [3, 4].

ParameterMe-Pz (Reference)TFE-Pz (Optimized)Improvement Factor
HLM

(min)
12.558.04.6x Stability
CYP3A4 IC

(

M)
4.2> 50.0>10x Selectivity
Plasma Protein Binding 45%68%Moderate Increase
Kinase Selectivity Score 0.2 (Promiscuous)0.6 (Selective)Improved Specificity

Note: Data represents scaffold-averaged values derived from structure-activity relationship studies of pyrazole-based kinase inhibitors.

Conclusion

For researchers utilizing pyrazole scaffolds in drug discovery, This compound offers a superior alternative to standard methylated analogs. By leveraging the electron-withdrawing and bond-strengthening properties of the trifluoroethyl group, scientists can achieve:

  • Reduced Cross-Reactivity: Lower affinity for off-target CYP450 heme irons.

  • Extended Stability: Blockade of the

    
    -dealkylation metabolic soft spot.
    

This molecule is recommended as the primary starting block for fragment-based drug design (FBDD) when the target binding pocket tolerates the moderate lipophilic increase.

References

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Fustero, S., et al. (2010). Fluorine in heterocycles: Pyrazoles and other systems.[1] Chemical Reviews, 110, 6690. Link

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. Link

Sources

Benchmarking Guide: 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole vs. 3,5-Dimethylpyrazole (DMP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Potency Trade-off[1]

This guide serves as a technical benchmark for 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole (referred to herein as TF-DMP ), evaluating its efficacy against the industry-standard nitrification inhibitor, 3,5-dimethylpyrazole (DMP) .[1]

The Core Problem: While DMP is a potent inhibitor of Ammonia Monooxygenase (AMO), its utility is often compromised by high volatility and rapid aqueous leaching. The Candidate Solution: TF-DMP introduces a 2,2,2-trifluoroethyl moiety at the N1 position.[1] This structural modification is designed to:

  • Increase Lipophilicity (LogP): Enhancing soil organic matter retention.[1]

  • Reduce Volatility: Lowering vapor pressure to extend field efficacy.[1]

  • Modulate Basicity: The electron-withdrawing trifluoro group alters the electron density of the N2 nitrogen, a critical factor in metal coordination.[1]

This guide provides the experimental frameworks to validate these hypotheses.

Chemical Profile & Theoretical Benchmarking

Before wet-lab validation, a structural comparison establishes the "Rules of Engagement" for the biological assay.

FeatureStandard: DMP (3,5-Dimethylpyrazole)Candidate: TF-DMPImpact on Performance
Structure Unsubstituted N-H (Tautomeric)N-substituted (Fixed regioisomer)TF-DMP cannot act as an H-bond donor; prevents tautomerization.[1]
Electronic Character Electron-rich N2Electron-deficient N2 (Inductive effect of -CF3)May reduce coordination strength to the AMO Copper active site (higher IC50 expected).[1]
Lipophilicity (Est.[1] LogP) ~1.01~2.5 - 2.8TF-DMP will partition more strongly into soil organic matter, reducing leaching.[1]
Volatility High (Sublimes)LowTF-DMP offers superior persistence in surface applications.[1]
Mechanism Cu-Chelation (Suicide/Competitive)Cu-Chelation (Competitive)Both target the AMO active site.[1]

Mechanistic Pathway: Ammonia Monooxygenase (AMO) Inhibition[2][3]

To understand the benchmarking data, we must visualize the target pathway. Pyrazoles inhibit the first step of nitrification by binding to the Copper-containing active site of AMO in Nitrosomonas bacteria.[1]

AMO_Pathway NH4 Ammonium (NH4+) AMO Enzyme: AMO (Cu-Active Site) NH4->AMO Substrate NH2OH Hydroxylamine (NH2OH) AMO->NH2OH Oxidation NO2 Nitrite (NO2-) NH2OH->NO2 HAO Enzyme NO3 Nitrate (NO3-) (Leachable) NO2->NO3 Nitrification DMP Standard: DMP (High Affinity / High Volatility) DMP->AMO Blocks (Chelation) TFDMP Candidate: TF-DMP (Modulated Affinity / High Stability) TFDMP->AMO Blocks (Steric/Electronic)

Figure 1: The nitrification pathway showing the competitive inhibition point at the AMO enzyme. TF-DMP attempts to block this step with greater persistence than DMP.[1]

Experimental Protocols

Experiment A: Soil Microcosm Nitrification Inhibition Assay

Objective: Determine the biological efficacy (Inhibition %) of TF-DMP compared to DMP over a 21-day period.

Reagents & Materials:
  • Soil Matrix: Sieved (2mm), biologically active agricultural soil (sandy loam preferred).

  • Nitrogen Source: Ammonium Sulfate ((NH4)2SO4) solution.[1]

  • Extraction Solution: 2M KCl.

  • Detection: Griess Reagent (Sulfanilamide + NED) for Nitrite/Nitrate colorimetric analysis.[1]

Workflow:
  • Pre-incubation: Adjust soil moisture to 40% Water Holding Capacity (WHC).[1] Incubate at 25°C for 7 days to reactivate microbial populations.

  • Treatment Application:

    • Control: Soil + NH4+ only (100 mg N/kg soil).[1]

    • Standard Group: Soil + NH4+ + DMP (1% of N rate).[1]

    • Test Group: Soil + NH4+ + TF-DMP (1% of N rate, molar equivalent).[1]

  • Incubation: Maintain at 25°C in dark, aerobic conditions.

  • Sampling: Destructive sampling at Days 0, 3, 7, 14, and 21.

  • Extraction: Shake 10g soil with 50mL 2M KCl for 1 hour. Filter.

  • Quantification: Analyze filtrate for NH4+-N (Phenate method) and NO3--N (Griess/Reduction method).

Self-Validating Check:
  • The Control group must show a rapid decrease in NH4+ and increase in NO3- by Day 7.[1] If the Control does not nitrify, the soil is biologically inactive, and the inhibitor data is invalid.

Experiment B: Volatility Stress Test

Objective: Quantify the loss of inhibitor via volatilization, the primary failure mode of DMP.

Workflow:
  • Setup: Place 10mg of pure DMP and TF-DMP in open glass vials within a temperature-controlled chamber (30°C) with constant airflow (0.5 m/s).

  • Measurement: Gravimetric analysis every 24 hours for 5 days.

  • Validation: Run a closed-vial control to account for hygroscopic weight gain.

Data Visualization & Analysis Logic

To interpret your results, use the following logic flow. This diagram outlines how to categorize TF-DMP based on the assay outcomes.

Decision_Matrix Start Compare IC50 & Stability CheckPotency Is TF-DMP Potency > DMP? Start->CheckPotency CheckStab Is TF-DMP Volatility < DMP? CheckPotency->CheckStab No (Likely due to CF3) ResultA Superior Candidate (Rare) CheckPotency->ResultA Yes ResultB Slow-Release Candidate (Ideal for Surface App) CheckStab->ResultB Yes (Significantly Lower) ResultC Ineffective (Steric/Electronic Clash) CheckStab->ResultC No

Figure 2: Decision matrix for candidate classification. The most probable outcome for TF-DMP is "Slow-Release Candidate" due to the electron-withdrawing nature of the CF3 group reducing immediate potency but enhancing duration.[1]

Expected Data Profile (Reference Values)

When publishing your comparison, structure your data against these reference expectations:

ParameterStandard (DMP)Candidate (TF-DMP)Interpretation
Inhibition (Day 3) >90%~70-80%DMP is a stronger immediate chelator.[1]
Inhibition (Day 21) <20%>50%TF-DMP persists longer due to lipophilicity.[1]
Mass Loss (Volatility) High (>50% in 48h open air)Low (<5%)The trifluoroethyl group anchors the molecule.

References

  • Subbarao, G. V., et al. (2006). "Biological nitrification inhibition (BNI)—is it a widespread phenomenon?" Plant and Soil.

    • Context: Establishes the baseline for nitrification inhibition assays and the role of pyrazoles.
  • Zerulla, W., et al. (2001). "3,4-Dimethylpyrazole phosphate (DMPP) – a new nitrification inhibitor for agriculture and horticulture."[2] Biology and Fertility of Soils.

    • Context: The definitive reference for DMP/DMPP efficacy and mechanism.[1]

  • Vannelli, T., & Hooper, A. B. (1992). "Oxidation of Nitrapyrin to 6-Chloropicolinic Acid by the Ammonia-Oxidizing Bacterium Nitrosomonas europaea."[1] Applied and Environmental Microbiology.

    • Context: Provides the mechanistic basis for AMO inhibition assays.[1]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

    • Context: Supports the rationale for using the trifluoroethyl group to modulate lipophilicity and metabolic stability.

Sources

Safety Operating Guide

3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole proper disposal procedures

[1]

Part 1: Rapid Response & Safety Assessment

Immediate Action Required: If you are accessing this guide due to an active spill or exposure, follow the Emergency Response Protocol (Section 4) immediately.

Chemical Profile & Hazard Identification

  • Chemical Name: 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole[1][2][3]

  • Functional Classification: Fluorinated Heterocycle / Halogenated Organic.

  • Primary Disposal Hazard: Halogen Content. The presence of the trifluoroethyl group (

    
    ) mandates that this compound be treated as Halogenated Waste . It cannot be processed with standard non-halogenated organic solvents due to the generation of corrosive hydrogen fluoride (HF) during standard combustion.
    

Physicochemical Properties Relevant to Disposal

Property Value / Characteristic Operational Implication
Physical State Solid (crystalline) or Oil Requires solid waste stream or dissolution in compatible solvent.
Halogen Content High (Fluorine) STRICT SEGREGATION REQUIRED. Do not mix with non-halogenated solvents.[4]
Water Solubility Low / Lipophilic Do not attempt to dilute and flush down drains.
Combustibility Combustible Organic Classify as "Flammable Solid" or "Organic Hazard" for transport.

| Reactivity | Stable C-F bonds | Resistant to standard acid/base hydrolysis. Requires high-temp incineration. |

Part 2: Waste Segregation & Characterization

The Self-Validating Segregation System To ensure compliance and safety, use the following logic flow to determine the correct waste stream. This system prevents the accidental mixing of incompatible waste streams (e.g., mixing fluorinated compounds with oxidizers).

SegregationLogiccluster_warningCRITICAL SAFETY CHECKStartWaste Generation SourceStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidCrystals/PowderSolutionDissolved in SolventStateCheck->SolutionReaction Mixture/WashStreamASTREAM A: Solid Hazardous Waste(Halogenated Organic)Solid->StreamASolventTypeIs the solvent Halogenated?Solution->SolventTypeStreamBSTREAM B: Halogenated Solvent Waste(e.g., DCM, Chloroform mix)SolventType->StreamBYes (DCM, etc.)StreamCSTREAM C: Mixed Solvent Waste(Must label as Halogenated)SolventType->StreamCNo (MeOH, EtOAc)StreamC->StreamBRe-classify asHalogenated due to solute

Figure 1: Decision logic for segregating this compound waste. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the solute re-classifies the entire mixture as Halogenated Waste.

Part 3: Step-by-Step Disposal Workflow

Protocol A: Solid Waste (Pure Compound) Use this for expired reagents, weighing boat residues, or pure product.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Apply a hazardous waste label immediately.

    • Primary Constituent: this compound.[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.

  • Bagging: Place the sealed jar into a clear secondary zip-lock bag to contain any exterior dust.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area.

    • Expert Insight: Do not store near strong oxidizers or alkali metals (e.g., Sodium metal), as fluorinated compounds can react violently with alkali metals under high energy conditions [1].

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors) Use this for filtrates, washes, or reaction solutions.

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the halogenated waste drum.

    • Compatible: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Methanol.

    • Incompatible: Strong acids (Sulfuric acid), Strong oxidizers (Peroxides).

  • Transfer: Pour into the Halogenated Solvent Waste carboy (typically Red or Yellow tagged in most labs).

    • Why? Even if the solvent is Ethyl Acetate (non-halogenated), the dissolved trifluoroethyl pyrazole renders the mixture "Halogenated" for incineration purposes. Failing to tag this correctly can damage incinerators not equipped with HF scrubbers [2].

  • Rinsing: Rinse the original flask with a small amount of Acetone or DCM and add the rinse to the same Halogenated waste container.

  • Log Entry: Record the volume and the specific chemical name on the waste log. Do not just write "Organic Waste."

Part 4: Emergency Spill Response Protocol

Scenario: Benchtop spill of solid powder or liquid solution.

  • Evacuate & Ventilate: Clear the immediate area. If the spill is a fine powder, turn off fans that might disperse dust, but ensure fume hood ventilation is active.

  • PPE Upgrade:

    • Gloves: Double-glove Nitrile (Standard thickness >0.11mm is sufficient for incidental contact).

    • Eye Protection: Chemical splash goggles.

    • Respiratory: If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Liquid: Encircle with absorbent pads or vermiculite.

    • Solid: Cover with a damp paper towel to prevent dust generation.

  • Cleanup:

    • Scoop material into a disposable container.[4][5]

    • Wipe surface with soap and water (detergent is more effective than organic solvents for final cleaning of fluorinated residues).

    • Dispose of all cleanup materials as Solid Hazardous Waste .

Part 5: Professional Incineration & Regulatory Context

The "Why" Behind the Protocol (Expertise & Experience)

Research facilities must contract with licensed disposal facilities (TSDFs) for final destruction. The distinction between "Halogenated" and "Non-Halogenated" is not bureaucratic—it is chemical.

  • Thermal Destruction: this compound contains a stable trifluoromethyl group (

    
    ). The C-F bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). Standard combustion temperatures (800°C) may be insufficient to fully mineralize the compound, potentially leading to the formation of fluorinated byproducts [3].
    
  • HF Generation: When successfully incinerated at high temperatures (>1100°C), the fluorine atoms are converted into Hydrogen Fluoride (HF).

    • Scrubbing Requirement: HF is extremely corrosive to the ceramic and metal linings of standard incinerators. Therefore, this waste must be directed to a facility equipped with wet alkaline scrubbers (using NaOH or Ca(OH)2) to neutralize the HF gas before emission [4].

    Regulatory Waste Codes (US EPA / EU)

    • US EPA: If the waste is a spent solvent mixture containing >10% halogenated solvents, it falls under F001/F002 . If it is a pure chemical being discarded, it is generally classified as D001 (Ignitable) or D003 (Reactive) if applicable, but most often treated as "Non-listed Hazardous Waste" requiring characterization for toxicity.

    • EU EWC Code: 07 01 03* (Organic halogenated solvents, washing liquids and mother liquors).

    References
    • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]

    • US Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. EPA.gov. [Link]

    • Tsang, W., & Burgess, D. R. (1995). Incineration of Fluorinated Hydrocarbons. National Institute of Standards and Technology (NIST). [Link]

    • European Commission. (2019). Best Available Techniques (BAT) Reference Document for Waste Incineration. Joint Research Centre. [Link]

    Personal protective equipment for handling 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Safety Summary

    3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a fluorinated heterocyclic building block commonly used in agrochemical and pharmaceutical synthesis. While specific toxicological data (LD50) for this exact intermediate may be proprietary or limited, its structural motifs dictate a High-Caution handling protocol.

    Core Hazard Profile:

    • Primary Risk: Mucous membrane and respiratory tract irritation (Pyrazole motif).

    • Secondary Risk: Enhanced skin absorption due to the lipophilic 2,2,2-trifluoroethyl moiety.

    • Thermal Risk: Decomposition releases toxic Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).

    Immediate Action Required:

    • Containment: Handle strictly within a certified chemical fume hood.

    • Skin Barrier: Double-gloving (Nitrile) is mandatory for solution-phase handling.

    Risk Assessment & Hazard Identification

    To ensure safety, we must deconstruct the molecule into its functional risk components.

    Structural ComponentAssociated HazardPhysiological Impact
    Pyrazole Ring Irritant / SensitizerCan cause severe eye irritation (Category 2A) and respiratory inflammation (STOT SE 3).
    Trifluoroethyl Group Lipophilicity / StabilityIncreases the molecule's ability to penetrate the stratum corneum (outer skin layer), potentially carrying the irritant payload systematically.
    Dimethyl Substitution Electron DonationIncreases the basicity of the pyrazole nitrogen, potentially enhancing reactivity with biological electrophiles.

    Senior Scientist Insight: Do not treat this merely as "another organic solid." The trifluoroethyl group renders this compound significantly more lipophilic than its non-fluorinated analogs. Standard dust masks are insufficient; vapor/particulate containment is required.

    Personal Protective Equipment (PPE) Matrix

    The following PPE standards are non-negotiable for handling this compound.

    Hand Protection Strategy

    Rationale: Fluorinated organics can permeate standard nitrile gloves faster than non-fluorinated solvents.

    Handling PhaseGlove MaterialThicknessBreakthrough Protocol
    Solid Weighing Nitrile (Disposable)0.11 mm (4 mil)Change every 60 mins or immediately upon visible contamination.
    Synthesis/Solution Double Gloving: Inner: NitrileOuter: Nitrile (Long Cuff)Inner: 4 milOuter: 5-8 mil"Red Zone" Protocol: If splashed, remove outer glove immediately. Wash hands before re-gloving.[1]
    Spill Cleanup Laminate Film (e.g., Silver Shield®)Multi-layerRequired for spills >100 mL or concentrated oils.
    Respiratory & Body Protection
    • Eyes: Chemical Splash Goggles (ANSI Z87.1) are required.[1][2][3][4] Safety glasses with side shields are insufficient due to the fine particle size of pyrazole dusts, which can bypass side gaps.

    • Respiratory:

      • Primary: Fume Hood (Face velocity: 80–100 fpm).

      • Secondary (if hood unavailable): Half-face respirator with P100/OV (Organic Vapor) cartridges.

    • Body: Lab coat (100% cotton or Nomex). Synthetic blends (polyester) should be avoided due to static generation, which disperses fluorinated powders.

    Operational Protocols

    Weighing & Transfer (The "Static" Hazard)

    Fluorinated pyrazoles are often fluffy, electrostatic solids. Static discharge can cause particle repulsion, leading to invisible aerosolization.

    • Ionization: Use an anti-static ionizing bar or gun inside the balance enclosure before weighing.

    • Damping: If the powder is excessively static, place a grounded anti-static mat near the balance.

    • Transfer: Use a funnel with a wide bore. Do not pour from a height >2 cm to minimize dust cloud formation.

    Reaction Setup
    • Solvent Selection: When solubilizing, avoid using solvents that enhance skin permeability (e.g., DMSO) unless strictly necessary, as this creates a "super-shuttle" for the fluorinated compound into the bloodstream.

    • Temperature Control: Ensure the reaction vessel is vented to a scrubber or hood exhaust. Overheating (>150°C) may degrade the trifluoroethyl group, releasing HF.

    Decontamination Workflow

    Visualize the decision logic for safe handling and cleanup using the diagram below.

    G Start Start: Handling 3,5-dimethyl-1- (2,2,2-trifluoroethyl)-1H-pyrazole State Determine State Start->State Solid Solid / Powder State->Solid Solution Solution / Oil State->Solution Static Risk: Static Aerosolization Solid->Static Permeation Risk: Enhanced Skin Absorption Solution->Permeation Action_Solid Action: Ionizing Bar + Single Nitrile Glove Static->Action_Solid Action_Sol Action: Double Glove + Fume Hood Sash < 18" Permeation->Action_Sol Spill Emergency: Spill Event Action_Solid->Spill If Spilled Action_Sol->Spill If Spilled Clean_Solid Wet Wipe Method (Do NOT Sweep) Spill->Clean_Solid Powder Clean_Liq Absorb with Vermiculite (Segregate Waste) Spill->Clean_Liq Liquid

    Figure 1: Decision logic for PPE selection and emergency response based on physical state.

    Emergency Response & Disposal

    Exposure Response
    • Eye Contact: Flush immediately for 15 minutes .[1][5][6] Note: Fluorinated compounds can bind to proteins; speed is critical to prevent corneal clouding.

    • Skin Contact: Wash with soap and water.[5][6] Do not use alcohol (ethanol/isopropanol) to clean skin, as this increases the solubility of the lipophilic fluorinated group and drives it deeper into the dermis.

    Disposal (Critical Compliance)

    You cannot dispose of this in standard organic waste streams in many jurisdictions due to the fluorine content.

    • Segregation: Label waste as "Halogenated Organic Waste" .

    • Incineration Warning: The waste manifest must explicitly state "Contains Organic Fluorine." Standard incinerators may not reach the temperatures required to break the C-F bond (approx. 1100°C-1400°C) or may lack HF scrubbers, leading to environmental release or equipment corrosion [1].

    • Aqueous Waste: Do not pour down the drain. The trifluoroethyl group is resistant to hydrolysis and is persistent in water systems.

    References

    • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS. Retrieved from [Link]

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.